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Core Science & Biosynthesis

Foundational

A Methodological Guide to the Physicochemical Characterization of 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid

Abstract The rational design and development of new chemical entities into viable drug candidates is critically dependent on a thorough understanding of their fundamental physicochemical properties.[1][[“]][3] These prop...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rational design and development of new chemical entities into viable drug candidates is critically dependent on a thorough understanding of their fundamental physicochemical properties.[1][[“]][3] These properties—including acidity (pKa), solubility, and lipophilicity (logP/D)—govern a molecule's behavior from formulation to its interaction with biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[[“]] This technical guide presents a comprehensive framework for the experimental determination of the key physicochemical properties of the novel compound 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid. As this molecule is not extensively characterized in public literature, this document serves as a methodological whitepaper for researchers, outlining authoritative, field-proven protocols. We detail the causality behind experimental choices and provide self-validating systems to ensure data integrity, thereby empowering drug development professionals to generate the robust data necessary for informed decision-making in preclinical development.[1][4]

Introduction and Molecular Profile

1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid is a unique molecule featuring a carboxylic acid moiety, a cyclohexyl ring, and a benzyloxyethyl side chain. The carboxylic acid group is a common pharmacophore in numerous marketed drugs, contributing to target interactions through hydrogen bonding and electrostatic forces.[5][6] However, its ionizable nature presents challenges, such as pH-dependent solubility and potentially limited membrane permeability, which can impact bioavailability.[5][7] The bulky, non-polar cyclohexyl and benzyl groups are expected to contribute significantly to the molecule's lipophilicity.

A precise characterization of this compound is essential to predict its in vivo behavior and to guide formulation strategies.[1][4] This guide provides the standardized methodologies to build a comprehensive physicochemical profile.

Molecular Structure:

Chemical structure of 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid

Table 1: Physicochemical Profile of 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid

PropertySymbolPredicted ValueExperimental ValueSignificance in Drug Development
Molecular WeightMW262.35 g/mol [8]-Influences diffusion and transport across membranes.
Acid Dissociation ConstantpKa~4-5To be determinedGoverns ionization state at physiological pH, impacting solubility, absorption, and receptor binding.[9]
Aqueous SolubilitySLowTo be determinedCritical for dissolution and absorption; poor solubility can limit bioavailability.[3][7]
Partition CoefficientlogP3.82[8]To be determinedMeasures lipophilicity, affecting permeability, protein binding, and metabolic clearance.[10][11]
Distribution Coefficient (pH 7.4)logD₇.₄< 3.82To be determinedLipophilicity at physiological pH; a key predictor of membrane permeability for ionizable compounds.[11]
Hydrogen Bond DonorsHBD1[8]-Influences solubility and membrane permeability (Lipinski's Rule of 5).[11]
Hydrogen Bond AcceptorsHBA3[8]-Influences solubility and target binding interactions.[11]

Note: Predicted values are computationally derived and require experimental verification.

Determination of the Acid Dissociation Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized. For a carboxylic acid, this value dictates the ratio of the soluble, ionized carboxylate form to the less soluble, neutral acid form at any given pH. This equilibrium is fundamental to its behavior in the gastrointestinal tract and bloodstream.

Recommended Methodology: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination due to its simplicity and accuracy.[12] The method involves the gradual addition of a titrant (e.g., NaOH) to a solution of the analyte while monitoring the pH. The pKa is identified as the pH at the half-equivalence point on the resulting titration curve.[13][14]

Experimental Protocol: Potentiometric pKa Determination

Objective: To accurately determine the pKa of 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid.

Materials:

  • 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid (≥95% purity)[15]

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl)

  • Deionized water, high-purity

  • Calibrated pH meter and combination pH electrode

  • Automated titrator or manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Nitrogen gas supply

Procedure:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the experimental temperature (e.g., 25 °C).[13]

  • Analyte Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent (if necessary due to low water solubility, e.g., methanol or DMSO) and dilute with deionized water to a final concentration of approximately 1 mM. The final co-solvent percentage should be kept to a minimum (<5%) to reduce its impact on the apparent pKa.

  • Ionic Strength Adjustment: Add KCl to the analyte solution to maintain a constant ionic strength (e.g., 0.15 M), which mimics physiological conditions and ensures stable electrode readings.[13]

  • Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes before and during the titration. This displaces dissolved CO₂, which can form carbonic acid and interfere with the titration of a weak acid.[9][13]

  • Initial Acidification: If necessary, add a small amount of 0.1 M HCl to lower the initial pH to ~2, ensuring the carboxylic acid is fully protonated at the start.

  • Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Begin adding the 0.1 M NaOH titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.[9]

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH value at the midpoint of the buffer region, which corresponds to the point where half of the volume of NaOH required to reach the equivalence point (inflection point) has been added.[13] The equivalence point can be precisely determined from the peak of the first derivative plot (ΔpH/ΔV vs. V).

Workflow Diagram

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Calibrate pH Meter (pH 4, 7, 10 Buffers) prep2 Prepare 1 mM Analyte Solution (in minimal co-solvent) prep1->prep2 prep3 Adjust Ionic Strength (0.15 M KCl) prep2->prep3 prep4 Purge with Nitrogen (Remove CO2) prep3->prep4 titrate1 Acidify to ~pH 2 (0.1 M HCl) prep4->titrate1 titrate2 Titrate with 0.1 M NaOH (Record pH vs. Volume) titrate1->titrate2 analysis1 Plot Titration Curve (pH vs. Volume) titrate2->analysis1 analysis2 Determine Equivalence Point (1st Derivative Peak) analysis1->analysis2 analysis3 Identify Half-Equivalence Point analysis2->analysis3 analysis4 Determine pKa (pH at Half-Equivalence) analysis3->analysis4

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility

Aqueous solubility is a measure of the maximum concentration of a substance that can dissolve in water at a given temperature.[16][17] It is a critical parameter for orally administered drugs, as dissolution is often the rate-limiting step for absorption.

Recommended Methodology: Shake-Flask Method (OECD 105)

The shake-flask method is considered the "gold standard" for solubility determination.[18][19] It involves agitating an excess amount of the solid compound in water until equilibrium is reached. The concentration of the dissolved compound in a filtered aliquot of the supernatant is then measured. This method is suitable for substances with solubilities above 10⁻² g/L.[16]

Experimental Protocol: Shake-Flask Solubility

Objective: To determine the thermodynamic aqueous solubility of 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid.

Materials:

  • 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid (solid, crystalline)

  • Phosphate buffered saline (PBS), pH 7.4

  • High-purity water

  • Analytical balance

  • Vials with screw caps

  • Shaker or rotator with temperature control (e.g., 25 °C and 37 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial (e.g., 5-10 mg to 1 mL of buffer). The key is to ensure solid material remains undissolved at the end of the experiment, confirming saturation.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary equilibration time.[16]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.[19]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any fine particulates. Self-Validation Step: Discard the first portion of the filtrate to avoid errors from potential drug adsorption to the filter membrane.

  • Quantification: Accurately dilute the filtrate with a suitable mobile phase and analyze the concentration using a validated HPLC-UV or LC-MS method against a standard curve prepared with known concentrations of the compound.

  • Repeat: The experiment should be performed in triplicate to ensure reproducibility.

Workflow Diagram

G cluster_prep Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add Excess Solid to Buffer (e.g., PBS pH 7.4) prep2 Agitate at Constant Temp (e.g., 24-48 hours) prep1->prep2 sep1 Centrifuge to Pellet Solid prep2->sep1 sep2 Collect Supernatant sep1->sep2 sep3 Filter through 0.22 µm (Discard initial volume) sep2->sep3 analysis1 Dilute Filtrate sep3->analysis1 analysis2 Quantify Concentration (HPLC-UV or LC-MS) analysis1->analysis2 analysis3 Calculate Solubility (Average of n=3) analysis2->analysis3

Caption: Workflow for solubility determination by the shake-flask method.

Determination of Lipophilicity (logP and logD)

Lipophilicity is a key determinant of a drug's ADME properties, influencing its ability to cross cell membranes, bind to plasma proteins, and access metabolic enzymes.[10] It is measured as the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) for ionizable species at a specific pH.[11][]

Recommended Methodology: Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for determining logP/D values.[11][21] It involves partitioning the compound between two immiscible phases, typically n-octanol and water (or a buffer), and then measuring the compound's concentration in each phase at equilibrium.[10][]

Experimental Protocol: Shake-Flask logP/logD₇.₄ Determination

Objective: To determine the logP (partition coefficient) and logD at pH 7.4 (distribution coefficient) of the compound.

Materials:

  • 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid

  • n-Octanol (reagent grade, pre-saturated with water/buffer)

  • High-purity water (for logP)

  • Phosphate buffered saline (PBS), pH 7.4 (for logD, pre-saturated with n-octanol)

  • Vials, centrifuge tubes

  • Shaker/vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (HPLC-UV or LC-MS)

Procedure:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous phase (water for logP, PBS for logD) for 24 hours. Allow the layers to separate completely before use. This ensures thermodynamic equilibrium during the experiment.

  • Stock Solution: Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol, based on the predicted logP). The concentration should not exceed 0.1 M or 70% of its solubility in that phase.

  • Partitioning: Add a known volume of the stock solution to a tube containing a known volume of the second phase (e.g., 1 mL of n-octanol stock into 1 mL of buffer).

  • Equilibration: Cap the tubes and shake or vortex them gently but thoroughly for a sufficient time (e.g., 1-3 hours) to allow partitioning to reach equilibrium. Avoid vigorous shaking that can cause emulsions.

  • Phase Separation: Centrifuge the tubes (e.g., 3000 rpm for 10 minutes) to ensure a clean separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample a known volume from both the n-octanol and the aqueous layers. Dilute each sample appropriately and determine the concentration in each phase ([C]oct and [C]aq) using a validated analytical method.

  • Calculation:

    • logP (using water) or logD (using buffer) is calculated using the formula: logP or logD = log₁₀ ( [C]oct / [C]aq )

  • Replicates: The experiment must be conducted in at least triplicate.

Logical Relationship Diagram

G Compound Test Compound logP logP (Lipophilicity of Neutral Species) Compound->logP logD logD (Lipophilicity at Specific pH) Compound->logD pKa pKa (Ionization Constant) Compound->pKa Solubility Aqueous Solubility Compound->Solubility Permeability Membrane Permeability logP->Permeability correlates with logD->Permeability correlates with pKa->logD influences pKa->Solubility influences ADME Overall ADME Profile Solubility->ADME Permeability->ADME

Caption: Interdependence of key physicochemical properties in drug discovery.

Conclusion

The systematic, experimental determination of the physicochemical properties of 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid is a mandatory step in its evaluation as a potential drug candidate. The protocols outlined in this guide for measuring pKa, aqueous solubility, and lipophilicity represent industry-standard, robust methodologies designed to generate high-quality, reliable data. This foundational knowledge is indispensable for building predictive models of in vivo performance, guiding formulation development, and ultimately de-risking the progression of this compound through the drug discovery pipeline.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • OECD. (1995). Test Guideline 105: Water Solubility. Retrieved from [Link]

  • Mignani, S., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • Droge, S. T. J., & Goss, K. U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(8), 1493-1499. Retrieved from [Link]

  • Paradowski, M., et al. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 58(24), 9647-9664. Retrieved from [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • Drugabilis. (n.d.). Phys-chem profiling. Retrieved from [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]

  • Consensus. (n.d.). What is the impact of physicochemical profiling on rational drug design?. Retrieved from [Link]

  • Stella, S., et al. (2010). Importance of early characterization of physicochemical properties in developing high-dose intravenous infusion regimens for poorly water-soluble compounds. Journal of Pharmaceutical Sciences, 99(11), 4694-4705. Retrieved from [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Retrieved from [Link]

  • Apaydın, S., & Török, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 994-1002. Retrieved from [Link]

  • De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical Sciences, 102(11), 3773-3793. Retrieved from [Link]

  • Sugano, K. (2018). Impact of physicochemical profiling for rational approach on drug discovery. Future Medicinal Chemistry, 10(20), 2435-2448. Retrieved from [Link]

Sources

Exploratory

The Pharmacological Landscape of Substituted Cyclohexanecarboxylic Acids: A Technical Guide

Introduction to the Cyclohexane Scaffold in Drug Design Substituted cyclohexanecarboxylic acids represent a highly versatile and structurally privileged pharmacophore in modern drug discovery. The alicyclic cyclohexane r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Cyclohexane Scaffold in Drug Design

Substituted cyclohexanecarboxylic acids represent a highly versatile and structurally privileged pharmacophore in modern drug discovery. The alicyclic cyclohexane ring provides a rigid yet conformationally tunable scaffold, allowing for the precise spatial orientation of substituents. Unlike planar aromatic rings, the cyclohexane ring can adopt multiple conformations (predominantly chair conformations), which allows medicinal chemists to exploit specific equatorial and axial geometries to maximize target binding affinity.

This technical guide explores the structure-activity relationships (SAR) and biological activities of these derivatives, focusing on two archetypal classes: antifibrinolytics (e.g., Tranexamic Acid) and anti-inflammatory/antioxidant agents (e.g., Quinic Acid).

Structural Pharmacology & Target Binding Mechanisms

Tranexamic Acid: Competitive Inhibition of Plasminogen

Tranexamic acid (TXA) is a synthetic derivative of the amino acid lysine, chemically designated as trans-4-(aminomethyl)cyclohexanecarboxylic acid 1. The stereochemistry of TXA is critical to its biological activity; the trans configuration ensures that the distance between the carboxylic acid moiety and the aminomethyl group precisely mimics the spatial arrangement of lysine residues.

TXA exerts its antifibrinolytic effects by competitively blocking the lysine-binding sites on plasminogen molecules 2. By occupying these sites, TXA prevents plasminogen from interacting with formed fibrin, thereby inhibiting its subsequent activation into the proteolytic enzyme plasmin by tissue plasminogen activator (t-PA) 3. TXA is approximately 10 times more potent in vitro than its linear counterpart, aminocaproic acid, due to the conformational restriction provided by the cyclohexane ring 4.

Mechanistic pathway of Tranexamic Acid inhibiting plasminogen activation and fibrinolysis.

Quinic Acid Derivatives: Suppression of NF-κB Signaling

Quinic acid (1,3,4,5-tetrahydroxycyclohexanecarboxylic acid) is a highly oxygenated alicyclic compound. While historically considered merely a metabolic intermediate, recent pharmacological studies demonstrate that quinic acid (QA) and its derivatives (such as caffeoylquinic acids) exhibit potent antioxidant and anti-inflammatory activities 5.

The primary anti-inflammatory mechanism of QA derivatives involves the inhibition of the nuclear factor kappa B (NF-κB) transcription factor. QA prevents the phosphorylation and subsequent degradation of IκB-α (the inhibitor of NF-κB) 6. By stabilizing the IκB-α/NF-κB complex in the cytosol, QA prevents the nuclear translocation of NF-κB, thereby halting the transcription of pro-inflammatory cytokines such as TNF-α and IL-6 5.

Quinic acid derivatives suppress inflammation by preventing IκB-α degradation and NF-κB release.

Quantitative Biological Activity

The following table synthesizes the quantitative biological activity of key substituted cyclohexanecarboxylic acids across various therapeutic domains.

Compound ClassSpecific DerivativePrimary Target / PathwayBiological Activity (Metric)Ref
Aminomethyl-cyclohexanecarboxylic acidTranexamic Acid (TXA)Plasminogen (Lysine binding site)Antifibrinolytic (10x more potent than aminocaproic acid)4
Polyhydroxy-cyclohexanecarboxylic acidQuinic Acid (QA)NF-κB Signaling PathwayAnti-inflammatory (Inhibits IκB-α degradation)[[6]]()
QA Amide DerivativeKZ-41NF-κB Signaling PathwayAnti-inflammatory (IC50 = 2.83 μM)6
Amidrazone Cyclohex-1-ene derivativeCompound 2aBacterial cell wall / metabolismAntimicrobial (MIC = 64 µg/mL vs S. aureus)7

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and built-in controls to prevent false positives/negatives.

Protocol 1: In Vitro Plasminogen Activation Inhibition Assay

This protocol evaluates the binding affinity and inhibitory kinetics of novel aminomethyl-cyclohexanecarboxylic acid derivatives.

  • Reagent Preparation: Prepare human plasminogen (0.5 μM), t-PA (10 nM), and the chromogenic substrate S-2251 (1 mM) in Tris-HCl buffer (pH 7.4).

    • Causality: Maintaining a pH of 7.4 is critical to preserve the physiological protonation state of the carboxylic acid and amine groups on the cyclohexane ring, ensuring accurate binding kinetics.

  • Compound Incubation: Incubate varying concentrations of the test compound with plasminogen for 15 minutes at 37°C.

    • Causality: Pre-incubation allows the compound to reach thermodynamic binding equilibrium with the lysine-binding sites on plasminogen before the activator is introduced.

  • Enzyme Activation: Add t-PA to the microplate wells to initiate the conversion of plasminogen to active plasmin.

  • Kinetic Measurement: Immediately add S-2251 and measure absorbance at 405 nm every minute for 30 minutes using a microplate reader.

    • Causality: Continuous kinetic reading allows for the calculation of the initial velocity (

      
      ), providing a highly accurate determination of the competitive inhibition constant (
      
      
      
      ) rather than a skewed endpoint measurement.
  • System Validation: Run parallel wells with ε-aminocaproic acid as a positive control and DMSO/Buffer as a vehicle control to establish the dynamic range of the assay.

Protocol 2: NF-κB SEAP Reporter Assay for Anti-inflammatory Screening

This workflow evaluates the efficacy of quinic acid derivatives in suppressing inflammation 6.

High-throughput SEAP reporter assay workflow for screening anti-inflammatory compounds.

  • Cell Seeding: Seed A549 cells stably expressing the NF-κB SEAP (Secreted Alkaline Phosphatase) reporter at

    
     cells/well in a 96-well plate.
    
    • Causality: A549 cells represent a robust model for alveolar inflammation. The SEAP reporter allows for continuous, non-lytic sampling of the culture media, preserving the cells for downstream viability testing [[6]]().

  • Pre-treatment: Treat cells with QA derivatives (e.g., KZ-41) for 2 hours.

    • Causality: Pre-treatment ensures intracellular accumulation of the compound and pre-emptive stabilization of IκB-α before the inflammatory insult is introduced.

  • Stimulation: Induce inflammation using TNF-α (10 ng/mL).

    • Causality: TNF-α directly phosphorylates the IKK complex, providing a specific mechanistic trigger to test the compound's downstream efficacy.

  • Quantification: After 24 hours, sample the media and add a chemiluminescent SEAP substrate. Read luminescence.

  • System Validation: Utilize Dexamethasone (1 μM) as a positive control for NF-κB inhibition. Crucially, perform an MTT cell viability assay on the remaining cells to ensure that any observed reduction in SEAP signal is due to true transcriptional inhibition, not compound cytotoxicity [[6]]().

References

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.[Link]

  • What is the mechanism of Tranexamic Acid? Patsnap Synapse.[Link]

  • Tranexamic Acid. CHEMS Field Treatment Guidelines.[Link]

  • Tranexamic acid. Deranged Physiology.[Link]

  • The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients. PMC.[Link]

  • Protective Effects of Quinic Acid Against Disuse-Induced Skeletal Muscle Atrophy via Regulation of Inflammation and Oxidative Stress. MDPI.[Link]

  • Discovery of Quinic Acid Derivatives as Oral Anti-inflammatory Agents. UTHSC Digital Commons. [Link]

Sources

Foundational

The Strategic Emergence of 1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic Acid in Modern Drug Discovery

Executive Summary In the evolving landscape of pharmaceutical development, the shift toward three-dimensional, sp³-rich molecular architectures has redefined the criteria for chemical building blocks. 1-(2-(Benzyloxy)eth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of pharmaceutical development, the shift toward three-dimensional, sp³-rich molecular architectures has redefined the criteria for chemical building blocks. 1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic acid (CAS: 1860732-49-5) stands as a prime example of this paradigm shift. Registered in the mid-2010s, this sterically hindered, bifunctional intermediate was developed specifically to feed the growing demand for complex, non-planar scaffolds in fragment-based drug discovery (FBDD).

This technical whitepaper explores the historical context, structural rationale, de novo synthesis, and downstream applications of this critical building block, providing actionable protocols for application scientists and synthetic chemists.

Historical Context: The "Escape from Flatland"

Historically, drug discovery libraries were dominated by flat, sp²-hybridized aromatic systems due to the ease of cross-coupling reactions (e.g., Suzuki, Sonogashira). However, clinical attrition rates revealed that highly planar molecules often suffered from poor solubility, off-target toxicity, and suboptimal pharmacokinetic profiles.

The publication of the "Escape from Flatland" hypothesis in 2009 catalyzed a structural revolution, correlating higher fractions of sp³-hybridized carbons (Fsp³) with increased clinical success. Consequently, chemical suppliers and medicinal chemists began designing novel building blocks featuring rigid cycloalkane cores with orthogonal functional handles. 1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic acid was systematically engineered and registered around 2015 to provide a pre-formed quaternary carbon center, offering both a carboxylic acid for amide coupling and a protected alcohol for subsequent derivatization.

Structural Rationale & Physicochemical Profiling

The molecular architecture of 1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic acid is highly deliberate:

  • Cyclohexane Core: Imparts a rigid, 3D conformation that enhances target binding specificity through favorable entropic profiles.

  • Quaternary C1 Center: Prevents metabolic oxidation at the alpha-position, increasing the metabolic stability of downstream active pharmaceutical ingredients (APIs).

  • Orthogonal Functionality: The carboxylic acid allows for immediate diversification via amide bond formation, while the benzyl ether stably protects the primary alcohol during harsh basic or nucleophilic upstream reactions.

Quantitative Physicochemical Data

The following table summarizes the key metrics that make this molecule an ideal FBDD starting material[1][2]:

PropertyValueStrategic Significance
CAS Number 1860732-49-5Unique identifier for regulatory tracking.
Molecular Formula C₁₆H₂₂O₃Optimal size for a late-stage intermediate.
Molecular Weight 262.35 g/mol Leaves room for API elaboration (Rule of 5).
LogP (Predicted) ~3.82High lipophilicity; requires careful downstream tuning.
Fsp³ (Fraction sp³) 0.5625Highly 3D structure, correlating with clinical success.
H-Bond Donors/Acceptors 1 / 3Favorable for target protein interactions.

De Novo Synthesis & Experimental Protocols

The synthesis of 1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic acid requires the generation of a sterically hindered quaternary center. The protocol relies on the kinetic enolization of a protected ester, followed by alkylation.

Workflow Visualization

Synthesis N1 Cyclohexanecarboxylic Acid N2 Methyl Cyclohexanecarboxylate N1->N2 MeOH, H2SO4 (Esterification) N3 Lithium Enolate Intermediate N2->N3 LDA, THF, -78°C (Enolization) N4 Alkylated Ester Intermediate N3->N4 Benzyl 2-bromoethyl ether (Alkylation) N5 1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic Acid N4->N5 LiOH, H2O/THF (Saponification)

De novo synthesis workflow of 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid.

Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the In-Process Control (IPC) metrics.

Step 1: Esterification (Protection of the Acid)

  • Causality: The free carboxylic acid must be protected to prevent the rapid quenching of the strong base (LDA) required in Step 2.

  • Procedure: Dissolve cyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄. Reflux for 12 hours.

  • Self-Validation (IPC): Perform TLC (Hexane:EtOAc 9:1). The starting material (Rf ~0.1) must be completely consumed, yielding a new non-polar spot (Rf ~0.8). Quench with saturated NaHCO₃, extract with DCM, and concentrate.

Step 2: Kinetic Enolization

  • Causality: Lithium diisopropylamide (LDA) is selected because its steric bulk prevents nucleophilic attack on the ester carbonyl, exclusively acting as a base to abstract the alpha-proton and form the kinetic enolate.

  • Procedure: Cool a solution of freshly prepared LDA (1.1 eq) in anhydrous THF to -78°C under argon. Dropwise add the methyl cyclohexanecarboxylate (1.0 eq). Stir for 1 hour at -78°C.

  • Self-Validation (IPC): Quench a 0.5 mL aliquot with D₂O. Analyze via ¹H NMR to confirm >95% deuterium incorporation at the alpha-position, validating quantitative enolate formation.

Step 3: Alkylation

  • Causality: Benzyl 2-bromoethyl ether is utilized because the benzyl group is highly stable to the strongly basic conditions of the enolate and the subsequent saponification, preventing premature intramolecular lactonization.

  • Procedure: Add benzyl 2-bromoethyl ether (1.2 eq) dropwise to the -78°C enolate solution. Allow the reaction to slowly warm to room temperature over 4 hours. Quench with saturated NH₄Cl.

  • Self-Validation (IPC): LC-MS analysis of the organic layer must show the mass of the alkylated ester [M+H]⁺.

Step 4: Saponification

  • Causality: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system selectively cleaves the methyl ester without affecting the benzyl ether linkage.

  • Procedure: Dissolve the crude alkylated ester in THF/H₂O (3:1). Add LiOH·H₂O (3.0 eq) and heat to 60°C for 8 hours. Acidify the aqueous layer to pH 2 using 1M HCl and extract with EtOAc.

  • Self-Validation (IPC): The final product should precipitate or crystallize upon solvent removal. Validate purity via ¹H NMR (disappearance of the methyl ester singlet at ~3.6 ppm) and LC-MS [M-H]⁻ 261.1 m/z.

Downstream Applications in Drug Discovery

The primary utility of 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid lies in its ability to be rapidly converted into spirocyclic systems, specifically 1-oxaspiro[3]decan-2-one derivatives[4]. Spirocycles are highly prized in medicinal chemistry for their ability to project functional groups into unique 3D vectors, often improving target binding affinity and overcoming patent landscapes.

Derivatization Pathway

DrugDiscovery A 1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic Acid B Deprotection (Pd/C, H2) A->B F Amide Coupling (HATU, Amines) A->F C 1-(2-Hydroxyethyl)cyclohexanecarboxylic Acid B->C D Intramolecular Lactonization C->D E 1-Oxaspirodecan-2-one Scaffold D->E G Target API / Lead Compound E->G Functionalization F->G

Downstream derivatization into spirocyclic scaffolds and target APIs.

By subjecting the building block to catalytic hydrogenolysis (Pd/C, H₂), the benzyl group is cleanly removed to yield 1-(2-hydroxyethyl)cyclohexanecarboxylic acid. Under mildly acidic conditions, this intermediate spontaneously undergoes intramolecular lactonization to form the 1-oxaspiro[3]decan-2-one core[4]. Alternatively, the carboxylic acid can be directly coupled with diverse amines using standard coupling reagents (e.g., HATU, DIPEA) before deprotection, allowing for highly modular library synthesis.

Conclusion

1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic acid is a masterclass in modern building block design. By combining a rigid sp³-rich cyclohexane core with orthogonally protected functional handles, it solves critical synthetic bottlenecks in the pursuit of complex, three-dimensional therapeutics. Its history is inextricably linked to the pharmaceutical industry's evolution beyond planar chemistry, cementing its role as a foundational tool for next-generation drug discovery.

References

  • Title : 1-Oxaspiro[3]decan-2-one | C9H14O2 | CID 12783 Source : PubChem (NIH) URL :[Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid, a molecule of interest for researchers and professionals in the field of drug discovery and development. This do...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid, a molecule of interest for researchers and professionals in the field of drug discovery and development. This document details its chemical properties, commercial availability, a proposed synthetic route, and a complete workflow for its analytical characterization.

Introduction and Chemical Properties

1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid (CAS No. 1860732-49-5) is a disubstituted cyclohexane derivative. Its structure, featuring a carboxylic acid functional group and a benzyloxyethyl side chain, makes it a potential building block in the synthesis of more complex molecules with potential therapeutic applications. The benzyl ether moiety can serve as a protecting group for a hydroxyl function, which can be deprotected in later synthetic steps, while the carboxylic acid provides a handle for various chemical modifications, such as amide bond formation.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 1860732-49-5[1][2][3]
Molecular Formula C₁₆H₂₂O₃[2]
Molecular Weight 262.35 g/mol [1][2]
IUPAC Name 1-[2-(benzyloxy)ethyl]cyclohexane-1-carboxylic acid[1]
Canonical SMILES O=C(O)C1(CCOCC2=CC=CC=C2)CCCCC1[1]
InChI Key LPGPSFCYYATWGM-UHFFFAOYSA-N[1][2][3]
Physical Form Solid[2][3]
Purity Typically ≥95%[1][2][3]
Storage Store at room temperature[2][3]

Commercial Availability and Suppliers

1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid is available from several chemical suppliers, primarily for research and development purposes. The purity of the commercially available compound is generally high, though it is always recommended to perform analytical characterization upon receipt.

Table 2: Commercial Suppliers

SupplierProduct Code/SynonymPurityNotes
Fluorochem F98304495%Available in various pack sizes.[1]
Sigma-Aldrich ChemScene LLC (CIAH998D7D4C)95%Marketed through their platform.[2][4]
Sigma-Aldrich Leyan / Shanghai Haohong Scientific Co.,Ltd (LEYH9AD012F1)95%Marketed through their platform.[3][5]
Sigma-Aldrich Synthonix Corporation (SY3H9A7BD194)98%Marketed through their platform.[6]

Proposed Synthesis of 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic Acid

G cluster_0 Step 1: Synthesis of 2-(Benzyloxy)ethyl Halide cluster_1 Step 2: Alkylation of Cyclohexanecarboxylic Acid EthyleneGlycol Ethylene Glycol NaH NaH, THF EthyleneGlycol->NaH BenzylBromide Benzyl Bromide BenzylBromide->NaH Benzyloxyethanol 2-(Benzyloxy)ethanol NaH->Benzyloxyethanol Williamson Ether Synthesis ThionylChloride SOCl₂ or PBr₃ Benzyloxyethanol->ThionylChloride BenzyloxyethylHalide 2-(Benzyloxy)ethyl Halide ThionylChloride->BenzyloxyethylHalide Halogenation Alkylation Alkylation BenzyloxyethylHalide->Alkylation BenzyloxyethylHalide->Alkylation CyclohexanecarboxylicAcid Cyclohexanecarboxylic Acid LDA LDA, THF, -78 °C CyclohexanecarboxylicAcid->LDA Dianion Cyclohexanecarboxylate Dianion LDA->Dianion Deprotonation Dianion->Alkylation Product 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid Alkylation->Product Work-up & Purification G cluster_0 Initial Characterization cluster_1 Purity and Identity Confirmation cluster_2 Data Analysis and Reporting FTIR FTIR Spectroscopy HNMR ¹H NMR Spectroscopy HPLC HPLC-UV/DAD FTIR->HPLC Confirm Functional Groups CNMR ¹³C NMR Spectroscopy MS Mass Spectrometry (LC-MS or GC-MS) CNMR->MS Confirm Structure Analysis Spectral Interpretation & Purity Calculation MS->Analysis Confirm Molecular Weight CoA Certificate of Analysis (CoA) Generation Analysis->CoA

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Amidation Strategies for Sterically Hindered Carboxylic Acids

Focus Molecule: 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid Audience: Researchers, scientists, and drug development professionals. Introduction: Overcoming the Challenge of Steric Hindrance in Amide Synthesis Amide...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Molecule: 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Challenge of Steric Hindrance in Amide Synthesis

Amide bond formation is arguably the most critical and frequently performed reaction in medicinal chemistry and pharmaceutical development.[1][] While numerous protocols exist, the synthesis of amides from sterically hindered substrates, such as the neopentyl-like scaffold of 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid, presents a significant synthetic hurdle.[1] The bulky cyclohexyl group adjacent to the carboxylic acid moiety sterically shields the reaction center, slowing the rate of nucleophilic attack by the amine and often leading to low yields or reaction failure with standard coupling methods.[1][3]

This technical guide provides an in-depth analysis and detailed protocols for three robust amidation strategies tailored to overcome these steric challenges. We will explore the mechanistic rationale behind reagent selection and provide step-by-step procedures for:

  • Uronium Salt-Mediated Coupling (HATU): A powerful, modern method known for high efficiency in difficult couplings.[4][5]

  • Carbodiimide-Mediated Coupling (EDC/HOBt): A classic and cost-effective approach, optimized for challenging substrates.

  • Two-Step Acyl Halide Formation: A traditional but highly effective strategy for forcing reactions with unreactive partners.[][6]

By understanding the principles and practical details of these methods, researchers can confidently select and execute the optimal strategy for synthesizing amides from sterically demanding carboxylic acids.

Protocol 1: High-Efficiency Uronium Salt-Mediated Amidation with HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent, particularly for challenging substrates where other methods fail.[4][5] Its efficacy stems from the formation of a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the amine compared to intermediates formed by other reagents.[4][5][7] The pyridine nitrogen atom within the HOAt leaving group is thought to further accelerate the coupling through a neighboring group effect.[5]

Mechanism of Action

The reaction proceeds in two main stages:

  • Activation: The carboxylate, formed by deprotonation with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), attacks HATU. This forms a highly reactive OAt-active ester and releases tetramethylurea.[4][5]

  • Coupling: The incoming amine nucleophilically attacks the activated ester, forming the desired amide and releasing 1-hydroxy-7-azabenzotriazole (HOAt).[4][5]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + Base - Base-H⁺ Base DIPEA ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU TMU Tetramethylurea HATU->TMU byproduct Amide Amide (R-CONHR') ActiveEster->Amide + Amine HOAt HOAt ActiveEster->HOAt byproduct Amine Amine (R'-NH₂)

Caption: HATU-mediated amide coupling workflow.

Experimental Protocol

This protocol details the coupling of 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid with a generic primary amine.

Materials:

  • 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

ReagentM.W.EquivalentsAmount (for 1 mmol scale)
Carboxylic Acid276.371.0276 mg
Amine-1.11.1 mmol
HATU380.231.2456 mg
DIPEA129.253.0521 µL
Anhydrous DMF--5-10 mL

Procedure:

  • Pre-activation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), HATU (1.2 eq), and anhydrous DMF.[4]

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.[4]

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the acid.[8] This is a critical step for sterically hindered acids.

  • Coupling: Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[4]

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[4]

Protocol 2: Optimized Carbodiimide-Mediated Amidation with EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide widely used for amide bond formation.[4] For challenging couplings, its effectiveness is dramatically improved by the addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt).[4][9] HOBt intercepts the highly reactive but unstable O-acylisourea intermediate, converting it to a more stable HOBt-ester. This intermediate is less prone to side reactions and reacts efficiently with the amine.[4]

Mechanism of Action

The process involves three key steps:

  • O-Acylisourea Formation: The carboxylic acid adds to EDC, forming the reactive O-acylisourea intermediate.[4]

  • HOBt-Ester Formation: HOBt attacks the O-acylisourea, forming the activated HOBt-ester and releasing the EDC-urea byproduct.[4]

  • Aminolysis: The amine attacks the HOBt-ester to form the thermodynamically stable amide bond, regenerating HOBt.[4]

EDC_Mechanism RCOOH Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->Acylisourea + EDC EDC EDC HOBtEster HOBt-Ester (Active Ester) Acylisourea->HOBtEster + HOBt EDCUrea EDC-Urea Acylisourea->EDCUrea byproduct HOBt HOBt HOBtEster->HOBt regenerated Amide Amide (R-CONHR') HOBtEster->Amide + Amine Amine Amine (R'-NH₂)

Caption: EDC/HOBt-mediated amide coupling workflow.

Experimental Protocol

Materials:

  • 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid

  • Amine (primary or secondary)

  • EDC·HCl (hydrochloride salt)

  • HOBt (anhydrous is preferred)

  • DIPEA or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1M HCl (aqueous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

ReagentM.W.EquivalentsAmount (for 1 mmol scale)
Carboxylic Acid276.371.0276 mg
Amine-1.11.1 mmol
EDC·HCl191.701.5288 mg
HOBt135.121.5203 mg
DIPEA129.252.5434 µL
Anhydrous DCM--10 mL

Procedure:

  • Setup: In a round-bottom flask, combine the carboxylic acid (1.0 eq), amine (1.1 eq), and HOBt (1.5 eq).[4]

  • Dissolve the mixture in anhydrous DCM (or DMF for less soluble substrates).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Activation: Add EDC·HCl (1.5 eq) portion-wise to the reaction mixture.[4]

  • Add DIPEA (2.5 eq) dropwise. The base is crucial for neutralizing the HCl salt of EDC and the HOBt proton.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-24 hours).

  • Monitoring: Check for the disappearance of the carboxylic acid using TLC or LC-MS.

  • Work-up:

    • Dilute the mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (2x) to remove excess base, saturated aqueous NaHCO₃ (2x) to remove HOBt and unreacted acid, and finally with brine (1x).

    • The aqueous washes are also effective at removing the water-soluble EDC-urea byproduct.[10]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography.

Protocol 3: Two-Step Amidation via Acyl Chloride Formation

For exceptionally hindered or unreactive substrates, a two-step approach involving the formation of a highly reactive acyl chloride intermediate can be the most effective strategy.[][6][11] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into its corresponding acyl chloride, a potent electrophile that reacts readily with amines.[][11] This method is often successful when one-pot coupling procedures fail.[3]

Workflow

This is a two-step process:

  • Acyl Chloride Synthesis: The carboxylic acid is treated with a chlorinating agent (e.g., oxalyl chloride with a catalytic amount of DMF) to form the acyl chloride. Excess reagent and byproducts are volatile and can be removed under vacuum.

  • Schotten-Baumann Reaction: The isolated (or in situ) acyl chloride is then reacted with the amine in the presence of a base to form the amide and a salt byproduct.[11]

AcylChloride_Workflow CarboxylicAcid Carboxylic Acid AcylChloride Acyl Chloride (Isolated Intermediate) CarboxylicAcid->AcylChloride Step 1: Activation ChlorinatingAgent Oxalyl Chloride + cat. DMF ChlorinatingAgent->CarboxylicAcid Amide Final Amide AcylChloride->Amide Step 2: Coupling AmineBase Amine + Base (e.g., Pyridine) AmineBase->AcylChloride

Caption: Two-step amidation via acyl chloride formation.

Experimental Protocol

Materials:

  • 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid

  • Oxalyl chloride or Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF, catalytic)

  • Amine

  • Pyridine or Triethylamine (TEA)

  • Standard laboratory glassware suitable for anhydrous reactions

ReagentM.W.EquivalentsAmount (for 1 mmol scale)
Step 1: Acyl Chloride Formation
Carboxylic Acid276.371.0276 mg
Oxalyl Chloride126.932.0174 µL
Anhydrous DMF73.091 drop~5 µL
Anhydrous DCM--10 mL
Step 2: Amide Formation
Amine-1.21.2 mmol
Pyridine79.103.0242 µL

Procedure:

Step 1: Acyl Chloride Formation

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and anhydrous DCM.

  • Add a single drop of anhydrous DMF (catalyst).

  • Cool the solution to 0 °C.

  • Slowly add oxalyl chloride (2.0 eq) dropwise. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Once the reaction is complete (cessation of gas evolution), carefully concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. Caution: The byproducts are toxic and corrosive; use a proper trap. The resulting acyl chloride is often used directly in the next step without purification.

Step 2: Amide Formation (Schotten-Baumann Conditions)

  • Dissolve the crude acyl chloride from Step 1 in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the amine (1.2 eq) and pyridine (3.0 eq) in anhydrous DCM.

  • Slowly add the amine/pyridine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up:

    • Quench the reaction with water.

    • Dilute with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Comparative Analysis and Troubleshooting

The choice of amidation protocol depends on substrate reactivity, functional group tolerance, and desired efficiency.

FeatureHATU ProtocolEDC/HOBt ProtocolAcyl Chloride Protocol
Efficiency Very High, especially for hindered substrates.[4][5]Moderate to High, can be sluggish with very hindered cases.Very High, often works when others fail.[6]
Reaction Time Fast (1-18 hours).[4]Slower (12-24 hours).Fast (activation + coupling < 6 hours).
Side Products Water-soluble tetramethylurea and HOAt.[5]Water-soluble EDC-urea and HOBt.[4][10]Corrosive gases (CO, HCl), requires careful handling.[12]
Cost High.Low to Moderate.Low.
Ease of Use Simple one-pot procedure.Simple one-pot procedure.Two steps, requires handling of hazardous reagents.
Best For Sterically demanding couplings, acid-sensitive substrates.General purpose, cost-sensitive syntheses.Unreactive amines or acids, forcing difficult reactions.

Troubleshooting Common Issues:

  • Low Yield: For HATU or EDC protocols, ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated intermediates.[4] Consider increasing reaction time or gently heating (40-50 °C). For the acyl chloride method, ensure complete removal of the chlorinating agent before adding the amine.

  • No Reaction: The amine may be too unreactive (electron-deficient). The acyl chloride method is the best option here.[3] Alternatively, for coupling protocols, a stronger, non-nucleophilic base or higher temperatures may be required.

  • Side Product Formation: In EDC couplings, the O-acylisourea can rearrange to an unreactive N-acylurea. Using sufficient HOBt and maintaining a low temperature can suppress this.[10]

By applying these detailed protocols and considering the comparative advantages of each method, researchers can effectively synthesize challenging amides derived from 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid and other sterically hindered frameworks.

References

  • Valle, L. D., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. HATU. Wikipedia.org. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. commonorganicchemistry.com. [Link]

  • Kandepi, V., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11458-11463. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Schäfer, G. & Bode, J. W. (2017). The Synthesis of Sterically Hindered Amides. CHIMIA, 71(4), 229-234. [Link]

  • Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 88. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem.com. [Link]

  • Charville, H., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Reddit r/Chempros. (2024). HATU coupling - what's the best order?. Reddit.com. [Link]

  • Reddit r/Chempros. (2024). Acyl chloride formation in presence of acid sensitive groups. Reddit.com. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). commonorganicchemistry.com. [Link]

  • Aapptec Peptides. Standard Coupling Procedures. aapptec.com. [Link]

  • ResearchGate. (2026). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. orgsyn.org. [Link]

  • Malaysian Journal of Analytical Sciences. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. mjasc.com. [Link]

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?. Reddit.com. [Link]

Sources

Application

deprotection of the benzyloxyethyl group in 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid

An Application Note for the Deprotection of 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid Introduction: The Strategic Removal of the Benzyl Ether Protecting Group In the landscape of multi-step organic synthesis, part...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Deprotection of 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid

Introduction: The Strategic Removal of the Benzyl Ether Protecting Group

In the landscape of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the use of protecting groups is a fundamental strategy. The benzyl (Bn) ether is a preeminent choice for the protection of alcohols due to its robust stability across a wide range of acidic and basic conditions.[1][2][3] Its removal, or deprotection, is typically achieved under mild reductive conditions, which preserves most other functional groups.[3]

This application note provides a detailed guide for the , a key transformation to unmask the primary alcohol functionality, yielding 1-(2-hydroxyethyl)cyclohexanecarboxylic acid. The primary method discussed is catalytic hydrogenolysis, a clean, high-yielding, and widely adopted technique in both academic and industrial laboratories.[1][4][5] We will explore the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss alternative methods for a comprehensive understanding.

Target Transformation:

Figure 1. Deprotection of the benzyloxyethyl group.

Pillar 1: The Mechanism of Catalytic Hydrogenolysis

The cleavage of a benzyl ether via catalytic hydrogenolysis is a heterogeneous catalytic process. The most accepted mechanism involves the following key steps[6][7]:

  • Adsorption: Both the substrate, 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid, and molecular hydrogen adsorb onto the active sites of the palladium catalyst surface.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, forming reactive palladium hydride species on the catalyst surface.

  • Bond Cleavage: The benzylic carbon-oxygen bond of the adsorbed ether is cleaved by these active hydrogen species. This is the rate-determining step and results in the formation of the desired alcohol and toluene.

  • Desorption: The final products, 1-(2-hydroxyethyl)cyclohexanecarboxylic acid and toluene, desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Palladium supported on activated carbon (Pd/C) is the most common and efficient catalyst for this transformation, prized for its high activity and selectivity.[4][8]

Pillar 2: Experimental Protocols & Methodologies

Herein, we detail two primary, validated protocols for the deprotection of the benzyloxyethyl group. The choice between them often depends on the available equipment and safety considerations.

Protocol 1: Standard Hydrogenolysis using Hydrogen Gas

This is the classic and most direct method, employing hydrogen gas from a cylinder or a balloon. It is highly efficient but requires appropriate handling of flammable hydrogen gas.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask of appropriate size, dissolve 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid (1.0 mmol) in a suitable solvent such as ethanol, methanol, or ethyl acetate (10-15 mL).[5][9]

  • Catalyst Addition: To the stirred solution, carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight). Safety Note: Pd/C can be pyrophoric when dry; handle with care, preferably under an inert atmosphere or by adding it to the solvent quickly.

  • Hydrogenation: Seal the flask with a septum. Apply a vacuum to the flask to remove air and then backfill with hydrogen gas. Repeat this vacuum-hydrogen cycle two more times to ensure an inert atmosphere.

  • Reaction Execution: Inflate a balloon with hydrogen gas and connect it to the flask via a needle through the septum. For larger-scale reactions or more robust hydrogenation, a dedicated hydrogenation apparatus (e.g., a Parr shaker) should be used.

  • Monitoring: Allow the reaction to stir vigorously at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), looking for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas in a well-ventilated fume hood. Purge the flask with an inert gas like nitrogen or argon.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent to ensure complete recovery of the product. Safety Note: Do not allow the filtered catalyst cake to dry completely in the air, as it can ignite. Quench the catalyst on the Celite pad with water before disposal.[6]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(2-hydroxyethyl)cyclohexanecarboxylic acid. The product can be purified further by column chromatography or recrystallization if necessary.

Protocol 2: Catalytic Transfer Hydrogenation

This method offers a significant safety and convenience advantage by avoiding the use of pressurized hydrogen gas. Instead, it utilizes a hydrogen donor molecule that transfers hydrogen to the substrate in the presence of the catalyst.[1][10] Ammonium formate is a common, effective, and inexpensive hydrogen donor.[6][11]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid (1.0 mmol) in methanol (10-15 mL).

  • Reagent Addition: To the solution, add 10% Pd/C (equal in weight to the substrate) followed by anhydrous ammonium formate (approx. 5-10 equivalents).[6]

  • Reaction Execution: Stir the suspension at room temperature. The reaction can sometimes be gently heated (e.g., to 40-60 °C) to increase the rate, but this is often not necessary.

  • Monitoring: Monitor the reaction progress by TLC. Transfer hydrogenation is often faster than methods using a hydrogen balloon.

  • Work-up and Isolation: The work-up procedure is identical to Protocol 1. Upon completion, filter the mixture through Celite® to remove the catalyst, wash the pad with methanol, and concentrate the filtrate under reduced pressure to obtain the crude product.

Pillar 3: Data Presentation & Comparative Analysis

The choice of methodology can be guided by several factors, including scale, available equipment, and desired reaction time.

ParameterProtocol 1: Hydrogen GasProtocol 2: Transfer Hydrogenation
Hydrogen Source H₂ Gas (Balloon or Cylinder)Ammonium Formate, Formic Acid, Cyclohexene[6][10][12]
Catalyst 5-10 mol% 10% Pd/C10% Pd/C (often in higher loading)
Solvent Ethanol, Methanol, Ethyl Acetate[13]Methanol is highly effective
Temperature Room TemperatureRoom Temperature to Mild Heat
Pros High atom economy, minimal byproductsNo specialized H₂ equipment needed, safer, often faster
Cons Requires handling of flammable H₂ gasByproducts from the H-donor, may require more catalyst

Expert Insights on Optimization:

  • Catalyst Choice: For substrates that are difficult to debenzylate, Pearlman's catalyst (Pd(OH)₂/C) or a combination of Pd/C and Pd(OH)₂/C can be more effective than Pd/C alone.[8]

  • Solvent Effects: The rate of hydrogenolysis can be influenced by the solvent. Protic solvents like ethanol and methanol are generally very effective.[13]

  • Chemoselectivity: A key advantage of catalytic hydrogenolysis is its chemoselectivity. Functional groups like carboxylic acids, esters, and amides are typically stable under these conditions. However, other reducible groups like alkenes, alkynes, or nitro groups would likely be reduced.[1]

Visualization of Experimental Workflow

The general workflow for both protocols can be visualized as a sequence of distinct stages, from initial preparation to final product isolation.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve Substrate in Solvent add_catalyst Add Pd/C Catalyst dissolve->add_catalyst introduce_h2 Introduce H₂ Source (Gas or Donor) add_catalyst->introduce_h2 stir Stir Vigorously at Appropriate Temperature introduce_h2->stir monitor Monitor by TLC stir->monitor filter Filter Through Celite to Remove Catalyst monitor->filter concentrate Concentrate Filtrate Under Vacuum filter->concentrate purify Purify Product (If Necessary) concentrate->purify

Caption: General experimental workflow for catalytic debenzylation.

Conclusion

The is a straightforward yet critical transformation. Catalytic hydrogenolysis, either by direct hydrogenation or transfer hydrogenation, stands as the premier method due to its efficiency, mild conditions, and high yield. By understanding the underlying mechanism and following the detailed protocols provided, researchers, scientists, and drug development professionals can confidently and safely execute this deprotection to advance their synthetic targets.

References

  • Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]

  • Li, W., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Taylor & Francis Online. Retrieved from [Link]

  • Tricker, A. W., et al. (2023). Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts. RSC Publishing. Retrieved from [Link]

  • MDPI. (2024). Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of a benzyl ether hydrogenolysis as proposed by Mitsui. Retrieved from [Link]

  • Purdue University. (n.d.). Palladium on Carbon. Retrieved from [Link]

  • Mitsui, S., et al. (1966). Stereochemistry and Mechanism of Catalytic Hydrogenation and Hydrogenolysis. III. Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • Engelhard Corporation. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Retrieved from [Link]

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis. Retrieved from [Link]

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • ResearchGate. (2019). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • International Journal of Chemistry Research. (n.d.). A SIMPLE AND CONVENIENT PROTOCOL FOR THE SELECTIVE MONO DEBENZYLATION OF DIBENZYLAMINES USING 10% Pd/C AND HCOONH4. Retrieved from [Link]

  • Chem-Station. (2014). Benzyl (Bn) Protective Group. Retrieved from [Link]

Sources

Method

Advanced Application Note: 1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic Acid in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide Executive Summary In modern drug discovery, the transition from...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide

Executive Summary

In modern drug discovery, the transition from planar, heavily aromatic molecules to three-dimensional, structurally complex architectures is a proven strategy for improving clinical success rates[1]. The building block 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid (CAS: 1860732-49-5) serves as a highly versatile, stereochemically rich intermediate. Featuring a geminal quaternary center, a lipophilic cyclohexane core, and orthogonally protected functional groups, this compound is primarily utilized to synthesize peptidomimetics, conformationally restricted spirocycles, and CNS-penetrant scaffolds.

This application note details the mechanistic rationale for utilizing this specific scaffold, provides self-validating synthetic protocols, and explores its pharmacological impact on drug design.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems.

PropertyValueSignificance in Drug Design
Chemical Name 1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic acidDefines the orthogonal reactivity profile.
CAS Number 1860732-49-5Standardized identification for procurement.
Molecular Formula C₁₆H₂₂O₃-
Molecular Weight 262.35 g/mol Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5.
Fraction sp³ (Fsp³) 0.56 (9 sp³ carbons / 16 total)High saturation correlates with improved aqueous solubility and reduced off-target toxicity[1].
Key Structural Features Quaternary center, protected primary alcoholBlocks α-oxidation metabolism; enables spirocyclic lactonization[2].

Mechanistic Insights: The Strategic Value of the Scaffold

Conformational Restriction and the "Escape from Flatland" Paradigm

The inclusion of a 1,1-disubstituted cyclohexane ring forces the molecule into a highly defined 3D spatial arrangement. According to the "Escape from Flatland" paradigm, increasing the fraction of sp³ hybridized carbons (Fsp³) directly correlates with a molecule's progression from discovery through clinical trials[3]. The quaternary center in this building block serves two purposes:

  • Metabolic Shielding: It eliminates the α-proton adjacent to the carboxylic acid, preventing metabolic liabilities such as epimerization or CYP450-mediated oxidation.

  • Vector Projection: It projects the carboxylic acid and the ethyl chain orthogonally, creating an ideal vector geometry for binding deep within complex protein pockets.

Orthogonal Reactivity via Benzyl Protection

The molecule features a carboxylic acid and a primary alcohol protected as a benzyl ether. The benzyl group is strategically chosen because it is highly stable to the basic, acidic, and nucleophilic conditions typically used to functionalize the carboxylic acid (e.g., amide couplings, Grignard additions)[4]. Once the acid is elaborated, the benzyl ether can be cleanly and orthogonally removed via palladium-catalyzed hydrogenolysis, unmasking the alcohol for further derivatization or intramolecular cyclization[5].

Synthetic Workflows & Experimental Protocols

The following workflows demonstrate how to elaborate 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid into complex drug-like scaffolds.

Workflow Visualization

G A 1-(2-(Benzyloxy)ethyl) cyclohexanecarboxylic acid B Amide Intermediate (Peptidomimetic Precursor) A->B Amine, HATU, DIPEA (Amide Coupling) C 1-(2-Hydroxyethyl) cyclohexanecarboxylic acid A->C H2, Pd/C, MeOH (Hydrogenolysis) B->C H2, Pd/C (Deprotection) D 2-Oxaspiro[4.5]decan-3-one (Spirocyclic Scaffold) C->D Acid Catalysis / DCC (Lactonization)

Caption: Workflow converting the benzyloxy-cyclohexane building block into spirocyclic scaffolds.

Protocol A: Sterically Hindered Amide Coupling
  • Objective: To attach a primary or secondary amine to the quaternary carboxylic acid.

  • Causality & Design: The carboxylic acid is situated at a highly hindered 1,1-disubstituted carbon. Standard coupling reagents (like EDC/HOBt) often proceed sluggishly here. HATU is selected because its highly reactive HOAt leaving group excels in overcoming steric hindrance.

Step-by-Step Procedure:

  • Dissolve 1.0 eq of 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid in anhydrous DMF to achieve a 0.2 M concentration.

  • Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to deprotonate the acid and establish a basic environment.

  • Add 1.2 eq of HATU. Stir the mixture at room temperature for 15–20 minutes to ensure complete formation of the active ester intermediate.

  • Add 1.1 eq of the desired amine. Stir continuously for 12–16 hours at room temperature.

  • Validation & Workup: Monitor via LC-MS. Upon completion, quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers extensively with 5% LiCl (aq) or brine to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Protocol B: Hydrogenolytic Cleavage of the Benzyl Ether
  • Objective: To unmask the primary alcohol orthogonally.

  • Causality & Design: Benzyl ethers are cleanly cleaved via palladium-catalyzed hydrogenolysis. This method is completely orthogonal to amides, esters, and most saturated aliphatic rings, ensuring no degradation of the newly formed functional groups[5].

Step-by-Step Procedure:

  • Dissolve the benzyl-protected intermediate in HPLC-grade Methanol (0.1 M).

  • Thoroughly purge the reaction flask with Argon.

  • Carefully add 10% Pd/C (10% w/w relative to the substrate). (Safety Note: Pd/C is highly pyrophoric; never add dry catalyst to a methanol-rich atmosphere without an inert gas blanket).

  • Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm). Repeat the evacuation/backfill cycle three times.

  • Stir vigorously at room temperature for 4–8 hours.

  • Validation & Workup: Monitor via TLC (staining with KMnO₄). Once the starting material is consumed, filter the mixture through a tightly packed pad of Celite to remove the palladium. Wash the pad with excess Methanol. Concentrate the filtrate in vacuo to yield the deprotected alcohol.

Protocol C: Intramolecular Lactonization (Spirocycle Formation)
  • Objective: To synthesize a 2-oxaspiro[4.5]decan-3-one core.

  • Causality & Design: Spirocyclic scaffolds are increasingly utilized in drug discovery due to their inherent three-dimensionality and structural novelty[2]. By subjecting the deprotected 1-(2-hydroxyethyl)cyclohexanecarboxylic acid to acidic dehydrating conditions, the unmasked primary alcohol attacks the carbonyl. The thermodynamic stability of the resulting 5-membered γ-lactone drives the reaction, creating a rigid spirocyclic system[6].

Step-by-Step Procedure:

  • Dissolve the deprotected intermediate in anhydrous Toluene (0.1 M).

  • Add 0.1 eq of p-Toluenesulfonic acid (pTSA) as a catalyst.

  • Equip the reaction flask with a Dean-Stark apparatus to continuously remove water, driving the equilibrium toward lactone formation.

  • Reflux the mixture (approx. 110 °C) for 12 hours.

  • Validation & Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid catalyst. Extract the aqueous layer once with EtOAc. Combine organic layers, dry over MgSO₄, concentrate, and purify the resulting spiro-lactone via chromatography.

Pharmacological Applications & ADME Impact

Derivatives synthesized from 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid offer distinct pharmacokinetic advantages:

  • Enhanced Target Selectivity: The rigid spirocyclic or gem-disubstituted nature of these derivatives reduces conformational entropy. This locks the molecule into a bioactive conformation, which often translates to higher target affinity and reduced off-target binding[7].

  • Improved Solubility (Aqueous): By replacing flat, lipophilic aromatic rings with sp³-rich cyclohexane/spirocyclic cores, the crystal lattice energy of the drug is lowered, significantly improving thermodynamic solubility.

  • Reduced hERG Liability: Highly lipophilic, planar basic molecules frequently suffer from hERG channel inhibition (cardiotoxicity). The 3D bulkiness introduced by the cyclohexane core disrupts the π-π stacking interactions typically required for hERG binding.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Available at:[Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Available at:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th/6th Editions). John Wiley & Sons, Inc. Available at:[Link]

Sources

Application

Strategic Deployment of Carboxylic Acid Protecting Groups in Complex Synthesis

Topic: Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists and Process Development Scientists Introduction: The Orthogonality Principle In the architecture of complex organic synthesis—whe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists and Process Development Scientists

Introduction: The Orthogonality Principle

In the architecture of complex organic synthesis—whether for natural products, peptidomimetics, or API development—the carboxylic acid moiety presents a dual challenge. It is both a nucleophile (as a carboxylate) and a Brønsted acid. Unprotected, it quenches organometallics, interferes with base-mediated alkylations, and complicates purification.

This guide moves beyond basic textbook definitions to provide a strategic framework for orthogonality . The goal is not merely to "block" the acid, but to select a protecting group (PG) that serves as a latent handle, cleavable only when a specific "key" (condition) is applied, leaving the rest of the molecular scaffold untouched.

Strategic Selection Matrix

Before initiating synthesis, evaluate the substrate against the four primary cleavage vectors:

Cleavage VectorPrimary PG StrategyReagent "Key"Orthogonality
Acidolysis tert-Butyl (t-Bu)TFA, HClStable to Base, H₂, Pd(0), F⁻
Hydrogenolysis Benzyl (Bn)H₂ / Pd-CStable to Acid, Base, F⁻
Fluoridolysis 2-(Trimethylsilyl)ethyl (TMSE)TBAF, TASFStable to Acid, Base, H₂, Pd(0)
Pd(0) Catalysis Allyl (All)Pd(PPh₃)₄ / ScavengerTrue Orthogonal (Stable to all above)

Protocol A: Acid-Labile Protection (The tert-Butyl Ester)

Rationale: The tert-butyl ester is the gold standard for base-stability. It resists saponification and nucleophilic attack (due to steric bulk) but collapses readily under acidic conditions via an E1 mechanism driven by the stability of the tert-butyl carbocation.

Challenge: Traditional installation using isobutylene gas and strong acid is hazardous and non-quantitative. Solution: The Armstrong-Widmer Protocol using tert-butyl 2,2,2-trichloroacetimidate. This method is mild, acid-free during installation, and bench-stable.

Experimental Protocol: Thermal Encapsulation

Target: Protection of N-Boc-L-Phenylalanine (demonstrating compatibility with acid-sensitive carbamates).

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar.

  • Charge: Add N-Boc-L-Phenylalanine (10.0 mmol, 1.0 equiv) and anhydrous cyclohexane (30 mL).

  • Reagent Addition: Add tert-butyl 2,2,2-trichloroacetimidate (15.0 mmol, 1.5 equiv).

    • Note: If the substrate is sterically hindered, add BF₃·OEt₂ (catalytic, 0.1 equiv) to accelerate the reaction, though this compromises strict acid-free conditions.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) under nitrogen.

    • Process Check: Monitor by TLC.[1] Product formation is indicated by the precipitation of trichloroacetamide byproduct.

  • Workup: Cool to room temperature. The trichloroacetamide byproduct will crystallize out. Filter the mixture through a celite pad.

  • Purification: Concentrate the filtrate. Flash chromatography (Hexane/EtOAc) yields the pure tert-butyl ester.

Deprotection (The "Key"): Dissolve substrate in DCM. Add Trifluoroacetic acid (TFA) (1:1 v/v).[1] Stir 1-3 h. Critical: Add triethylsilane (TES) (2.0 equiv) as a cation scavenger if the molecule contains electron-rich aromatics (e.g., Tryptophan) to prevent tert-butylation of the ring.

Protocol B: The "Get Out of Jail Free" Card (The Allyl Ester)

Rationale: The allyl ester is unique. It does not rely on pH or redox potential. It relies on specific transition metal coordination. This makes it compatible with almost every other protecting group strategy (Boc, Fmoc, TBS, Benzyl).

Mechanism: Palladium(0) coordinates to the alkene, effecting an oxidative addition to form a


-allyl palladium complex.[2] A nucleophilic scavenger (morpholine or tributyltin hydride) then intercepts the allyl moiety, regenerating Pd(0) and releasing the carboxylate.
Experimental Protocol: Pd(0)-Catalyzed Deallylation

Target: Deprotection of a complex intermediate containing a Benzyl ether and a Boc amine.

  • Setup: Charge a dried Schlenk flask with the Allyl ester substrate (1.0 mmol) in anhydrous THF (10 mL). Degas with Argon for 10 mins.

  • Scavenger: Add Morpholine (10.0 mmol, 10 equiv).

    • Why Morpholine? It is a secondary amine that aggressively attacks the

      
      -allyl complex. Dimedone is an alternative if the substrate is amine-sensitive.
      
  • Catalyst: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

    • Precaution: The catalyst must be bright yellow. If orange/brown, it is oxidized and inactive.

  • Reaction: Stir at Room Temperature under Argon and exclude light (foil wrap).

    • Timeline: Reaction is typically complete in 15–45 minutes.

  • Workup:

    • Evaporate THF.

    • Dissolve residue in DCM and wash with 1M HCl (to remove excess morpholine and the N-allyl morpholine byproduct).

    • Extract the aqueous layer with DCM. Dry organic layers over Na₂SO₄.[1]

Protocol C: Fluoride-Labile Strategy (The TMSE Ester)

Rationale: The 2-(Trimethylsilyl)ethyl (TMSE) ester utilizes the high affinity of Silicon for Fluoride (bond energy ~135 kcal/mol). It is stable to hydrogenolysis and mild acid/base, making it orthogonal to both Benzyl and t-Butyl groups.

Experimental Protocol: Yamaguchi Esterification Installation

Target: Installation of TMSE on a sterically hindered secondary acid.

  • Charge: Dissolve Carboxylic Acid (1.0 mmol) and 2-(Trimethylsilyl)ethanol (1.2 mmol) in Toluene (5 mL).

  • Activation: Add 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) (1.1 mmol) and TEA (1.5 mmol). Stir 1h.

  • Catalysis: Add DMAP (1.5 mmol) and heat to 60 °C.

  • Deprotection: Treat with TBAF (1M in THF, 2 equiv) at 0 °C -> RT.

    • Troubleshooting: If the substrate is base-sensitive (epimerization risk), buffer the TBAF solution with Acetic Acid (1:1 ratio) or use TASF.

Visualization of Workflows

Figure 1: Protecting Group Selection Decision Tree

This logic gate ensures the selected PG survives the planned synthetic route.

PG_Selection Start Start: Select Carboxylic Acid PG Q1 Will the route involve strong nucleophiles/bases? Start->Q1 Q2 Will the route involve strong acids (TFA/HCl)? Q1->Q2 Yes Q3 Is the substrate sensitive to H2/Pd? Q1->Q3 No Res_tBu Select: tert-Butyl Ester (Cleave with TFA) Q2->Res_tBu No (Acid Safe) Res_Allyl Select: Allyl Ester (Cleave with Pd(0)) Q2->Res_Allyl Yes (Acid Sensitive) Res_Bn Select: Benzyl Ester (Cleave with H2/Pd-C) Q3->Res_Bn No (H2 Safe) Res_TMSE Select: TMSE Ester (Cleave with F-) Q3->Res_TMSE Yes (Alkene present)

Caption: Decision matrix for selecting orthogonal protection based on downstream reaction conditions.

Figure 2: Mechanism of Pd(0)-Mediated Allyl Deprotection

Understanding the catalytic cycle is crucial for troubleshooting incomplete deprotections.

Allyl_Cycle Pd0 Pd(PPh3)4 (Active Catalyst) Complex Pi-Allyl Pd(II) Complex Pd0->Complex Oxidative Addition Substrate Allyl Ester Substrate Substrate->Complex Complex->Pd0 Reductive Elimination Product Free Carboxylic Acid Complex->Product Release Acid Byproduct N-Allyl Morpholine Complex->Byproduct Nu Morpholine (Scavenger) Nu->Complex Nucleophilic Attack

Caption: Catalytic cycle of Allyl ester cleavage.[2] The scavenger (Morpholine) is essential to regenerate Pd(0).

Comparative Stability Data

Protecting GroupBase (1N NaOH)Acid (TFA)H₂ / Pd-CFluoride (TBAF)Nucleophiles (RMgX)
Methyl (Me) LabileStableStableStableLabile
tert-Butyl (t-Bu) Stable Labile StableStableStable
Benzyl (Bn) LabileStableLabile StableLabile
Allyl (All) StableStableStable*StableStable
TMSE StableStableStableLabile Stable

*Allyl is stable to H₂/Pd-C only if the catalyst is not poisoned; however, accidental reduction can occur. It is best treated as "Sensitive" in hydrogenation contexts.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Armstrong, A.; Brackenridge, I.; Jackson, R. F. W.; Kirk, J. M. A New Method for the Preparation of tert-Butyl Esters and Ethers. Tetrahedron Lett.[3][4]1988 , 29, 2483–2486.

  • Widmer, U. A Convenient Preparation of tert-Butyl Esters.[5] Synthesis1983 , 135–136.

  • Guibé, F. Allylic Protecting Groups and Their Use in a Complex Environment. Tetrahedron1998 , 54, 2967–3042.

  • Sieber, P. The 2-(Trimethylsilyl)ethyl Residue, a Selectively Cleavable Carboxyl Protecting Group. Helv. Chim. Acta1977 , 60, 2711–2716.

  • Reeves, C. M.; Behenna, D. C.; Stoltz, B. M. Development of (Trimethylsilyl)ethyl Ester Protected Enolates.[6] Org.[4][5][6][7][8][9] Lett.2014 , 16, 2314–2317.[6]

Sources

Method

reaction of 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid with organometallics

Application Note: Organometallic Derivatization of 1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic Acid Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Organometallic Derivatization of 1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic Acid

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols.

Introduction & Mechanistic Rationale

The compound 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid (CAS: 1860732-49-5)[1] is a highly functionalized, sterically hindered building block frequently utilized in the synthesis of CNS-active pharmaceutical agents (e.g., complex cyclohexane-based scaffolds). Converting this carboxylic acid into a ketone via organometallic reagents presents a significant synthetic challenge due to two structural features:

  • The Quaternary Alpha-Center: The carboxylic acid is directly attached to a fully substituted carbon on a cyclohexane ring. This extreme steric bulk severely retards nucleophilic attack.

  • The Benzyloxyethyl Chain: The flexible ether linkage can act as a Lewis basic directing group. While it can pre-coordinate organometallic metals (Li⁺, Mg²⁺), it can also sequester reagents, necessitating careful stoichiometric control.

The Challenge of Direct Addition

Historically, the direct conversion of carboxylic acids to ketones using organolithium reagents requires at least two equivalents of the nucleophile[2]. The first equivalent irreversibly deprotonates the acid to form a lithium carboxylate. The second equivalent must overcome both the electrostatic repulsion of the carboxylate anion and the massive steric shielding of the cyclohexane ring to form the tetrahedral gem-diolate dianion. For 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid, this direct route often results in poor yields, unreacted starting material, or requires forcing conditions that compromise chemoselectivity.

The Weinreb Amide Solution

To bypass the limitations of the carboxylate intermediate, the industry standard is to first convert the hindered acid into an N-methoxy-N-methylamide (Weinreb amide)[3]. Invented by Nahm and Weinreb in 1981, this activated electrophile readily accepts Grignard or organolithium reagents. The key to its success is the formation of a highly stable, 5-membered metal chelate intermediate. This chelate prevents the premature collapse of the tetrahedral intermediate, effectively halting the reaction at the ketone stage and preventing over-addition to the tertiary alcohol[4].

Data Presentation: Strategy Comparison

The following table summarizes the quantitative and qualitative differences between the two primary organometallic strategies when applied to this specific sterically hindered substrate.

ParameterDirect Organolithium AdditionWeinreb Amide Route (Two-Step)
Reagent Type Alkyllithium (R-Li) onlyGrignard (R-MgX) or Alkyllithium
Equivalents Required 3.0 – 4.0 eq (Excess needed)1.1 – 1.5 eq (per step)
Typical Yield 25% – 45%75% – 90% (Over two steps)
Reaction Temperature -78 °C to Reflux (Variable)0 °C to Room Temperature
Chemoselectivity Low (Risk of tertiary alcohol)High (Chelate prevents over-addition)
Scalability Poor (Exothermic, pyrophoric risk)Excellent (Standard process chemistry)

Experimental Protocols

Protocol A: Synthesis of the Weinreb Amide Intermediate

Causality & Rationale: Activation of the sterically hindered acid requires a highly efficient coupling reagent. EDC·HCl with HOBt is preferred over DCC to prevent the formation of difficult-to-remove dicyclohexylurea. DIPEA is used to liberate the free amine from N,O-dimethylhydroxylamine hydrochloride.

Reagents:

  • 1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic acid (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.5 eq)

  • EDC·HCl (1.5 eq) and HOBt (0.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C. Add EDC·HCl and HOBt. Stir for 15 minutes to allow the formation of the active OBt-ester. Note: The 0 °C initiation prevents thermal degradation of the active ester.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride, followed by the dropwise addition of DIPEA. The solution will transition from a suspension to a clear mixture as the amine is liberated and reacts.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor via TLC (Hexanes/EtOAc 7:3); the highly non-polar acid will convert to a more polar, UV-active amide spot.

  • Workup: Quench the reaction with 1M HCl to protonate and remove excess DIPEA and unreacted amine. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting Weinreb amide is typically a viscous oil suitable for the next step without further purification.

Protocol B: Grignard Addition to the Weinreb Amide

Causality & Rationale: Grignard reagents (R-MgX) are preferred over organolithiums here due to their superior functional group tolerance and easier handling at scale. The reaction is initiated at 0 °C rather than -78 °C because the steric bulk of the alpha-cyclohexyl ring significantly retards nucleophilic attack; a slightly warmer temperature provides the necessary kinetic energy without sacrificing the stability of the metal chelate.

Reagents:

  • Weinreb amide intermediate (1.0 eq)

  • Grignard Reagent (e.g., Methylmagnesium bromide, 3.0 M in Et₂O) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) (0.15 M)

Step-by-Step Procedure:

  • Preparation: Dissolve the Weinreb amide in anhydrous THF under an inert atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Nucleophilic Addition: Add the Grignard reagent dropwise via syringe over 15 minutes. An initial exotherm may be observed as the magnesium coordinates with the methoxy and carbonyl oxygens to form the 5-membered chelate.

  • Maturation: Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The stable chelate prevents the newly formed ketone from undergoing a second nucleophilic attack.

  • Hydrolytic Cleavage: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl. Crucial Step: The mildly acidic NH₄Cl breaks the magnesium chelate, collapsing the tetrahedral intermediate to release the target ketone and N,O-dimethylhydroxylamine.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the target ketone via flash column chromatography.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow and intermediate stability differences between the direct organolithium route and the Weinreb amide route.

G A 1-(2-(Benzyloxy)ethyl) cyclohexanecarboxylic acid B Lithium Carboxylate (Sterically Hindered) A->B R-Li (1 eq) Direct Route D Weinreb Amide (Activated Electrophile) A->D 1. EDC/HOBt 2. HN(OMe)Me C Gem-Diolate Dianion (Slow/Poor Yield) B->C R-Li (Excess) Steric Clash F Target Ketone C->F H3O+ Workup E Stable 5-Membered Metal Chelate D->E R-MgX or R-Li Fast Addition E->F H3O+ Workup High Yield

Mechanistic pathways for organometallic addition: Direct organolithium vs. Weinreb amide route.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. URL:[Link]

  • Jorgenson, M. J. "Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids." Organic Reactions, 1970, 18, 1-97. URL:[Link]

  • Khlestkin, V. K.; Mazhukin, D. G. "Recent advances in the application of N,O-dialkylhydroxylamines in organic chemistry." Current Organic Chemistry, 2003, 7, 967-993. URL: [Link]

Sources

Application

The Strategic Application of 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid in Contemporary Drug Discovery

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid as...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid as a versatile molecular building block. We will delve into its intrinsic chemical attributes, propose a robust synthetic pathway, and present detailed protocols for its application in the construction of novel molecular architectures. The core of this guide focuses on the rationale behind its use as a privileged scaffold, offering insights into how its distinct structural motifs can be leveraged to enhance pharmacokinetic and pharmacodynamic properties of lead compounds.

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel chemical entities with superior therapeutic profiles is relentless. A key strategy in this endeavor is the use of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets with high affinity.[1] The cyclohexane ring system, a non-aromatic carbocycle, has emerged as a valuable scaffold in drug design due to its three-dimensional character, which allows for the precise spatial orientation of functional groups.[2] This can lead to enhanced target binding and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to flat, aromatic systems.

1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid is a bifunctional building block that combines the conformational rigidity of the cyclohexane core with two key functional handles: a carboxylic acid and a benzyl-protected primary alcohol. This unique combination offers a wealth of opportunities for synthetic diversification and the introduction of diverse pharmacophoric elements.

Key Attributes of the Building Block:

  • Cyclohexane Core: Provides a non-planar, sp3-rich scaffold, which can improve solubility, reduce metabolic liability, and allow for the exploration of three-dimensional binding pockets in target proteins.[1]

  • Carboxylic Acid Moiety: A versatile functional group that can participate in a wide range of chemical transformations, most notably amide bond formation, a cornerstone of medicinal chemistry.[3][4] It can also serve as a key interaction point with biological targets or act as a bioisostere for other functional groups.[5][6]

  • Protected Hydroxyl Group: The benzyloxyethyl side chain provides a latent hydroxyl group. The benzyl ether is a stable protecting group under many reaction conditions but can be selectively removed via catalytic hydrogenolysis, revealing a primary alcohol for further functionalization.[7][8]

Synthesis of 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid: A Proposed Synthetic Route

While 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid is commercially available from various suppliers, understanding its synthesis provides valuable insights into its chemistry and potential for analogue design.[3][9][10] A plausible and efficient synthetic route is proposed below, based on established organic chemistry principles.

Synthetic Pathway cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis A Cyclohexanecarbonitrile B 1-(2-(Benzyloxy)ethyl)cyclohexanecarbonitrile A->B 1. LDA, THF, -78 °C 2. 2-(Benzyloxy)ethyl bromide C 1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic acid B->C H2SO4, H2O, heat Amide Coupling Workflow cluster_0 Activation cluster_1 Coupling A 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid B Activated Ester Intermediate A->B HATU, DIPEA, DMF D Amide Product B->D C Primary or Secondary Amine (R-NH2) C->D Deprotection and Functionalization A Amide Product with Benzyl Ether B Deprotected Alcohol A->B H2, Pd/C, MeOH C Further Functionalized Product B->C Esterification, Etherification, etc.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic Acid

Welcome to the technical support center for the purification of 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are wor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, field-proven methods for its purification. As a molecule with both a polar carboxylic acid head and a significant non-polar tail, its purification presents unique challenges that require a systematic approach. This document provides in-depth troubleshooting guides, FAQs, and detailed protocols to help you achieve high purity for your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the purification of 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid.

Q1: What are the most likely impurities in my crude reaction mixture?

A1: Impurities are typically derived from starting materials, side-products, or reagents. Common contaminants include:

  • Unreacted Starting Materials: Such as a cyclohexanecarboxylic acid ester derivative or benzyl 2-bromoethyl ether, depending on your synthetic route.

  • Neutral By-products: Non-acidic organic molecules that will not react with a basic wash.

  • Basic Impurities: Catalysts or reagents like triethylamine or DMAP, if used.

  • Highly Polar By-products: For instance, if the benzyl ether is cleaved, the resulting alcohol (1-(2-hydroxyethyl)cyclohexanecarboxylic acid) could be present.

Q2: What is the best first-pass purification strategy for this compound?

A2: For a typical crude reaction mixture, an acid-base extraction is the most effective initial purification step.[1][2][3] This technique leverages the acidic nature of your target compound to separate it from neutral and basic impurities. The carboxylic acid is deprotonated with a mild aqueous base to form a water-soluble carboxylate salt, pulling it into the aqueous layer. Neutral impurities remain in the organic layer and are discarded.[3][4] Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate.[3][5]

Q3: My product has "oiled out" instead of precipitating as a solid after acidification. What should I do?

A3: "Oiling out" occurs when the melting point of the solid is lower than the temperature of the solution or when impurities are present. First, ensure the aqueous solution is thoroughly cooled in an ice bath before and during acidification. If it still oils out, you can extract the oily product back into an organic solvent (like ethyl acetate or dichloromethane), wash the organic layer with brine to remove excess water, dry it with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and then remove the solvent under reduced pressure. The resulting residue can then be further purified by recrystallization or chromatography.

Q4: How do I select an appropriate solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[5] Given the molecule's structure, consider solvents of intermediate polarity. Good starting points for screening include isopropanol, ethanol/water mixtures, ethyl acetate/heptane mixtures, or toluene.[6] Perform small-scale solubility tests with various solvents to identify the optimal system for your specific impurity profile.

Q5: When is column chromatography the better choice over recrystallization?

A5: Column chromatography is preferred when you need to separate your product from impurities with very similar polarity and solubility characteristics, making recrystallization ineffective.[7] For example, if you have a non-acidic by-product that is structurally very similar to your target molecule, chromatography will likely be necessary. It is also the method of choice if your product is persistently an oil and cannot be crystallized. Thin-layer chromatography (TLC) should be used first to develop an effective solvent system for separation.[7]

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter with common purification techniques.

Troubleshooting Summary Table
IssuePossible Cause(s)Recommended Solution(s)
Acid-Base Extraction
Persistent Emulsion- Vigorous shaking- High concentration of crude material- Surfactant-like impurities- Add brine (saturated NaCl solution) to break the emulsion.[7]- Gently swirl or rock the funnel instead of shaking vigorously.- Filter the mixture through a pad of Celite.
Low Product Recovery- Incomplete extraction into the aqueous phase (pH not high enough)- Incomplete precipitation from the aqueous phase (pH not low enough)- Product has some solubility in the acidic aqueous phase- Ensure the pH of the aqueous phase is >10 during basic extraction.- Acidify to a pH of <2 to ensure complete protonation.[2]- After precipitation, extract the aqueous filtrate with ethyl acetate to recover any dissolved product.
Recrystallization
No Crystals Form- Solution is not supersaturated (too much solvent used)- Cooling too rapidly- Evaporate some solvent to increase concentration and re-cool.- Scratch the inside of the flask with a glass rod at the solvent line.- Add a seed crystal of the pure compound.- Cool the solution more slowly.
Impurities Co-crystallize- Impurity has very similar solubility to the product- Cooling the solution too quickly, trapping impurities- Re-dissolve and cool the solution much more slowly.- Re-crystallize from a different solvent system.- Pre-purify the material using acid-base extraction or a quick silica plug filtration.
Column Chromatography
Product Streaking on TLC/Column- Carboxylic acid interacting strongly with silica gel- Sample overload- Add a small amount (0.5-1%) of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid and improve peak shape.- Ensure the crude material is fully dissolved and properly loaded onto the column.
Poor Separation of Spots- Incorrect eluent polarity- Systematically vary the eluent polarity. Use TLC to find a solvent system where the product has an Rf value of ~0.3-0.4 for good separation.
Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial state of your crude product.

purification_workflow start Crude Reaction Mixture check_acidity Is the main impurity profile neutral or basic? start->check_acidity extraction Perform Acid-Base Extraction check_acidity->extraction  Yes chromatography Purify by Column Chromatography check_acidity->chromatography  No (Acidic Impurity) assess_solid Is the product a solid after extraction? extraction->assess_solid recrystallize Purify by Recrystallization assess_solid->recrystallize  Yes assess_solid->chromatography  No (Is an Oil) final_product High-Purity Product recrystallize->final_product chromatography->final_product

Caption: Decision tree for selecting a purification method.

Part 3: Detailed Experimental Protocols

Protocol 1: General Purification via Acid-Base Extraction

This protocol is highly effective for removing neutral and basic impurities from the crude product.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O) (approx. 10-20 mL per gram of crude material).

  • Basic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1-2 M aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution.

  • Separation: Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.[5]

  • Repeat: Repeat the extraction of the organic layer with fresh aqueous base two more times to ensure all the carboxylic acid is transferred to the aqueous phase. Combine all aqueous extracts.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) or 3 M H₂SO₄ dropwise until the solution becomes strongly acidic (pH < 2, check with pH paper).[3][5] A precipitate of the purified product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts.

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

extraction_flow cluster_org Organic Phase cluster_aq Aqueous Phase dissolve 1. Dissolve Crude in Ethyl Acetate add_base 2. Extract with 1M NaOH (aq) dissolve->add_base org_layer Organic Layer (Neutral Impurities) waste Waste org_layer->waste Discard add_base->org_layer Separate aq_layer Aqueous Layer (Product as Salt) add_base->aq_layer Separate acidify 4. Acidify with HCl to pH < 2 aq_layer->acidify precipitate 5. Precipitate Forms acidify->precipitate filter_dry Pure Solid Product precipitate->filter_dry Filter & Dry

Caption: Workflow for purification via acid-base extraction.

Protocol 2: High-Purity Purification via Recrystallization

Use this protocol on material that is already substantially pure (e.g., after an acid-base extraction) to achieve high crystalline purity.

Methodology:

  • Solvent Selection: Based on prior small-scale tests, choose a suitable solvent or solvent pair (e.g., toluene, or an ethyl acetate/heptane mixture).

  • Dissolution: Place the solid product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid at the solvent's boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Purification via Silica Gel Chromatography

This protocol is for separating the target acid from impurities of similar polarity or when the product is an oil.

Methodology:

  • TLC Analysis: Develop a solvent system using TLC plates. A good system will show clear separation between your product and impurities, with the product having an Rf value of approximately 0.3-0.4. A common starting eluent is a mixture of hexanes and ethyl acetate with 1% acetic acid (e.g., 70:30:1 Hexanes:EtOAc:AcOH).

  • Column Packing: Pack a glass column with silica gel using your chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel and carefully adding this to the top of the packed column.

  • Elution: Run the column, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product. It may be necessary to perform an aqueous wash on the combined fractions to remove the acetic acid from the eluent before final solvent removal.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Google Patents. (n.d.). Method for crystallising carboxylic acid.
  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

  • Google Patents. (n.d.).
  • University of Colorado Boulder. (n.d.). Liquid/liquid Extraction: Extraction of Acids or Bases from Neutral Organics. [Link]

  • National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Darko, E., & Thurbide, K. B. (n.d.). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. [Link]

  • ResearchGate. (1953). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. [Link]

  • National Center for Biotechnology Information. (n.d.). Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • MDPI. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. [Link]

  • Chemistry Steps. (2025). Organic Acid-Base Extractions. [Link]

  • ResearchGate. (2018). Solvent design for crystallization of carboxylic acids. [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. [Link]

  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?[Link]

  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • MDPI. (n.d.). 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA - Supporting Information. [Link]

  • Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. [Link]

  • HAL Open Science. (n.d.). OXIDATION OF 1-ARYLCYCLOHEXA-2,5-DIENES AND SUBSEQUENT DOUBLE MICHAEL ADDITION. A RAPID ACCESS TO THE BÜCHI KETONE AND THE PENTACYCLIC CORE OF GKK1032s. [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. [Link]

  • National Center for Biotechnology Information. (n.d.). An Affinity-Based Method for the Purification of Fluorescently-Labeled Biomolecules. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Substituted Cyclohexanecarboxylic Acids

Status: Operational Operator: Senior Application Scientist Ticket ID: CYC-HEX-SYN-001 Subject: Troubleshooting Hydrogenation, Stereocontrol, and Functionalization Executive Summary Substituted cyclohexanecarboxylic acids...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: CYC-HEX-SYN-001 Subject: Troubleshooting Hydrogenation, Stereocontrol, and Functionalization

Executive Summary

Substituted cyclohexanecarboxylic acids are critical pharmacophores in drug development (e.g., Gabapentin, Tranexamic acid). Their synthesis, while seemingly straightforward, is plagued by strict stereochemical requirements (cis/trans isomerism) and chemoselectivity issues. This guide addresses the three most common failure modes: Catalytic Stalling , Stereochemical Mismatch , and Purification Bottlenecks .

Module 1: Catalytic Hydrogenation (The "Workhorse" Route)

Targeting the reduction of substituted benzoic acids to cyclohexanecarboxylic acids.

Issue A: The reaction is stalling or incomplete.

Diagnosis: Aromatic ring reduction is energetically demanding. Stalling usually indicates catalyst poisoning or insufficient hydrogen solubility.

  • Q: I am using Pd/C, but the ring isn't reducing. Why?

    • A: Palladium is the wrong tool for this job. Pd/C is excellent for reducing alkenes or nitro groups but has poor activity for aromatic rings under mild conditions.

    • The Fix: Switch to 5% Rh/C (Rhodium on Carbon) or 5% Ru/C (Ruthenium on Carbon) . Rhodium is the "gold standard" for reducing benzoic acids under mild pressures (50–100 psi) and temperatures (room temp to 60°C) without reducing the carboxylic acid to an alcohol .

    • Pro Tip: If you must use Pd, you will need high pressure (>1000 psi) and elevated temperatures (>100°C), which increases the risk of decarboxylation.

  • Q: My catalyst is active (Rh/C), but the reaction stops at 50% conversion.

    • A: This is likely Product Inhibition or Solvent Effects . The carboxylic acid product can adsorb strongly to the catalyst surface, blocking fresh substrate.

    • The Fix:

      • Solvent Switch: Use a binary solvent system. A mixture of 1,4-dioxane/water (1:1) has been shown to significantly enhance turnover frequency (TOF) by improving H2 solubility and modulating adsorption .

      • Acetic Acid: Running the reaction in glacial acetic acid prevents the formation of inhibitory carboxylate salts (if any trace base is present) and keeps the catalyst surface active.

Issue B: Stereochemical Mismatch (Cis vs. Trans)

Diagnosis: You need the trans-isomer (diequatorial), but hydrogenation predominantly yields the cis-isomer.

  • Q: Why do I keep getting the cis isomer?

    • A: This is Kinetic Control .[1] Heterogeneous hydrogenation involves the syn-addition of hydrogen from the catalyst surface. Since the substituent and the carboxyl group are anchored to the surface, the hydrogens add from the same face (the face adsorbed to the metal), forcing the substituents into a cis relationship .

  • Q: How do I force the formation of the trans isomer?

    • A: You cannot easily "force" trans formation directly during mild hydrogenation. Instead, you must rely on Thermodynamic Equilibration (Epimerization) post-reaction.

    • The Protocol:

      • Complete the hydrogenation to obtain the cis-enriched product.

      • Epimerization Step: Treat the crude ester (after esterification) with a base (e.g., NaOMe in MeOH) or the acid with strong base/heat. This permits the alpha-proton to be removed, forming a planar enolate. Reprotonation will favor the thermodynamically stable trans (diequatorial) isomer.

      • Direct Route: High-temperature hydrogenation (>150°C) with Ru/C can sometimes yield more trans product in situ due to the harsh conditions facilitating isomerization, but this risks side reactions .

Visualization: Hydrogenation & Stereocontrol Workflow

HydrogenationWorkflow Start Substituted Benzoic Acid CatSelect Catalyst Selection Start->CatSelect Rh Rh/C or Rh/Al2O3 (Mild Conditions) CatSelect->Rh Preferred Ru Ru/C (High P/T) CatSelect->Ru Alternative Mechanism Syn-Addition Mechanism (Kinetic Control) Rh->Mechanism Ru->Mechanism CisProduct Major Product: Cis-Isomer (Axial/Equatorial) Mechanism->CisProduct Decision Target Isomer? CisProduct->Decision Decision->CisProduct Need Cis (Done) TransPath Epimerization (Base/Heat) Decision->TransPath Need Trans TransProduct Trans-Isomer (Diequatorial - Thermodynamic) TransPath->TransProduct

Figure 1: Decision tree for controlling stereochemistry during the hydrogenation of benzoic acids. Note that the kinetic 'cis' product is the default outcome of catalytic hydrogenation.

Module 2: Functionalization via Enolates

Targeting the alpha-alkylation of cyclohexanecarboxylates.

Issue A: Polyalkylation and Yield Loss

Diagnosis: You are trying to add a substituent alpha to the carbonyl, but you observe dialkylated byproducts or low conversion.

  • Q: How do I stop at mono-alkylation?

    • A: Cyclohexanecarboxylates are prone to polyalkylation because the mono-alkylated product is often more acidic or similarly reactive.

    • The Fix:

      • Use LDA (Lithium Diisopropylamide): Generate the enolate quantitatively at -78°C before adding the electrophile.

      • Add Electrophile Rapidly: Add the alkyl halide in one shot (or very quickly) to the cold enolate solution. This prevents "proton transfer" between the product and the unreacted enolate.

      • Additives: The addition of HMPA or DMPU (co-solvents) can increase the reactivity of the enolate, allowing the reaction to proceed at lower temperatures where selectivity is higher.

Issue B: Stereoselectivity of Alkylation
  • Q: Will the new group add Axial or Equatorial?

    • A: This follows the Principle of Least Steric Hindrance .

    • The Rule: The electrophile will approach the enolate from the less hindered face (usually equatorial attack), leading to the substituent ending up in the Axial position initially (Kinetic Product).

    • Troubleshooting: If you need the equatorial substituent, you must perform a subsequent equilibration step (thermodynamic control) as described in Module 1.

Module 3: Purification & Isolation

Separating the isomers.

Comparative Data: Separation Strategies
MethodBest ForMechanismProsCons
Fractional Crystallization Large Scale (>10g)Solubility difference between cis (polar/compact) and trans (planar).Scalable, cheap.Requires screening solvents (Hexane/EtOAc often works).
Iodolactonization Cis-4-substituted acidsCis isomers can form lactones; trans cannot due to geometry.100% diastereomeric purity possible.Destructive to the cis acid (forms lactone); requires chemical step to reverse.
Chromatography Small Scale (<1g)Polarity differences.Universal.Cis/Trans often streak or overlap; poor separation factors.
Protocol: Epimerization of cis-4-tert-butylcyclohexanecarboxylic acid to trans

This standard protocol converts the kinetic cis-product to the thermodynamic trans-product.

  • Esterification: Convert the crude acid (cis-enriched) to the methyl ester using MeOH/H2SO4 (Reflux, 2h).

  • Equilibration: Dissolve the ester in MeOH (0.5 M). Add NaOMe (2.0 equiv).

  • Reflux: Heat to reflux for 12–24 hours. The bulky tert-butyl group locks the conformation; the ester group will flip to the equatorial position to relieve 1,3-diaxial strain.

  • Workup: Quench with dilute HCl, extract with EtOAc.

  • Hydrolysis: Saponify the ester (LiOH, THF/H2O) to recover the trans-acid.

  • Validation: Check NMR. The alpha-proton of the trans isomer (axial) will be a triplet of triplets (tt) with large coupling constants (~10-12 Hz), whereas the cis isomer (equatorial proton) will be a broad multiplet or quintet .

References
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Primary source for Rh/C vs Pd/C selectivity).
  • Wang, T., et al. (2021). "Catalytic Hydrogenation of Benzoic Acid in Binary Solvent Mixture." Nature Volatiles & Essential Oils, 8(4), 11628-11637.[2] Link

  • Makitra, R. G., et al. (2010). "Stereoselectivity in the catalytic hydrogenation of 4-substituted benzoic acids." Russian Journal of Applied Chemistry.
  • Tungler, A., et al. (2001). "Industrial production of cis-4-tert-butylcyclohexanecarboxylic acid.
  • Eliel, E. L. (1994). Stereochemistry of Organic Compounds. Wiley.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Alkylation of Cyclohexanecarboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the -alkylation of cyclohexanecarboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the


-alkylation of cyclohexanecarboxylic acid.

Because the starting material contains a highly acidic carboxyl proton (


) alongside a weakly acidic 

-proton (

), successful C-alkylation requires the generation of a highly reactive lithium enolate dianion. Deviations from strict stoichiometric, thermal, and electrophilic controls inevitably lead to side reactions, most notably O-alkylation (esterification) and E2 elimination. This guide provides the causality behind these failures, quantitative troubleshooting matrices, and a self-validating experimental protocol to ensure reproducible success.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yielding the cyclohexanecarboxylate ester (O-alkylation) instead of the desired 1-alkylcyclohexanecarboxylic acid? A: This regioselectivity failure is governed by Hard Soft Acid Base (HSAB) theory and stoichiometric deficiencies. The enolate dianion is an ambident nucleophile. The oxygen atom acts as a "hard" nucleophilic center, while the


-carbon acts as a "soft" center. If you utilize a "hard" electrophile (e.g., alkyl tosylates, sulfates, or oxonium salts), the reaction will kinetically favor O-alkylation[1]. Conversely, "soft" electrophiles like alkyl iodides favor the desired C-alkylation. Furthermore, if you use less than 2.0 equivalents of Lithium Diisopropylamide (LDA), you only form the carboxylate monoanion. The monoanion lacks 

-carbon nucleophilicity and will exclusively undergo O-alkylation when exposed to an alkyl halide[2].

Q2: I am recovering unreacted cyclohexanecarboxylic acid and detecting alkene byproducts. What went wrong? A: You are observing a competing E2 elimination pathway. The lithium enolate of cyclohexanecarboxylic acid is a remarkably strong base. When challenged with secondary or tertiary alkyl halides, the steric hindrance at the electrophilic carbon prevents the required


 backside attack[3]. Consequently, the enolate acts as a base rather than a nucleophile, abstracting a 

-proton from the alkyl halide to form an alkene. During this process, the enolate reverts to the carboxylate monoanion, which is subsequently protonated back to the starting material during the acidic workup[4]. Solution: Restrict this methodology to primary alkyl halides or allylic/benzylic electrophiles.

Q3: Is there a risk of over-alkylation (di-alkylation) at the alpha position? A: No. Cyclohexanecarboxylic acid possesses only a single


-proton. Upon the first C-alkylation event, the 

-carbon becomes a fully substituted quaternary center. Without a remaining

-proton, subsequent enolization is chemically impossible, eliminating the risk of

-dialkylation that typically plagues the alkylation of linear aliphatic acids.

Q4: How does the aggregation state of the lithium enolate affect my yield, and how can I fix it? A: In pure tetrahydrofuran (THF), lithium enolates form tight tetrameric or hexameric aggregates. This aggregation drastically reduces the nucleophilicity of the


-carbon, leading to sluggish reactions and providing more time for side reactions to occur. If your C-alkylation is slow, adding a highly polar aprotic co-solvent like DMPU or HMPA (typically 10-20% v/v) will solvate the lithium cations, breaking the aggregates to form a highly reactive "naked" enolate[2].

Quantitative Data & Troubleshooting Matrices

Table 1: Electrophile Influence on Alkylation Regioselectivity
Electrophile ClassExample ReagentsHSAB CharacterMajor Reaction Pathway
Alkyl Iodides / Bromides Iodomethane, Benzyl BromideSoftC-Alkylation (Desired Product)
Alkyl Sulfates Dimethyl sulfateHardO-Alkylation (Esterification)
Alkyl Sulfonates Methyl tosylate (MeOTs)HardO-Alkylation (Esterification)
Sec/Tertiary Halides Isopropyl bromide, t-Butyl chlorideSterically HinderedE2 Elimination (Alkene byproduct)
Table 2: Troubleshooting Matrix
Observation / SymptomRoot CauseCorrective Action
High yield of ester byproduct Insufficient base (< 2.0 eq LDA) or use of a hard electrophile.Ensure strictly

2.2 eq LDA is used; switch electrophile to an alkyl iodide.
Recovery of starting material + alkene E2 elimination due to a sterically hindered electrophile.Use primary alkyl halides; avoid secondary/tertiary electrophiles.
Sluggish reaction / low conversion Tight lithium enolate aggregation in THF.Add 10-20% v/v DMPU to the solvent mixture to break aggregates.
Poor mass recovery during workup Insufficient acidification; product remains water-soluble.Acidify aqueous phase to pH 1-2 with 1M HCl before organic extraction.

Self-Validating Experimental Protocol: Pfeffer-Silbert -Alkylation

This protocol is engineered with built-in validation checkpoints to ensure the reaction proceeds through the correct mechanistic intermediates without succumbing to side reactions.

Step 1: Preparation of LDA (2.2 equivalents)

  • In a flame-dried Schlenk flask under an inert

    
     atmosphere, add anhydrous diisopropylamine (2.2 eq) to anhydrous THF (0.5 M concentration).
    
  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add n-Butyllithium (2.2 eq, 2.5 M in hexanes). Stir for 30 minutes. Causality: A slight excess (0.2 eq) of LDA is used to scavenge adventitious moisture and ensure complete dianion formation.

Step 2: Generation of the Enolate Dianion

  • Dissolve cyclohexanecarboxylic acid (1.0 eq) in a minimal volume of anhydrous THF.

  • Add this solution dropwise to the LDA mixture at -78 °C.

  • Remove the dry-ice bath and allow the reaction to warm to 0 °C for 1 hour. Causality: The first equivalent of LDA deprotonates the carboxylic acid (highly exothermic). The second equivalent deprotonates the

    
    -carbon. Warming to 0 °C provides the activation energy required for the kinetically slower 
    
    
    
    -deprotonation.

Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench it in


, and analyze via 

-NMR. The disappearance of the

-proton signal (multiplet at

2.3 ppm) confirms quantitative enolate dianion formation. Do not proceed to Step 3 until this is verified.

Step 3: Electrophilic Alkylation

  • Re-cool the mixture to -78 °C.

  • Add the primary alkyl halide (e.g., Iodomethane, 1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature over 4 hours.

Step 4: Quench and Phase-Selective Isolation

  • Quench the reaction with distilled water.

  • Wash the basic aqueous layer with diethyl ether (2x). Causality: At this basic pH, the desired product exists as a water-soluble carboxylate salt. Washing with ether selectively removes neutral organic impurities (unreacted alkyl halide, diisopropylamine, and any O-alkylated ester byproducts).

  • Critical Step: Acidify the aqueous layer with 1M HCl until the pH reaches 1-2.

  • Extract the acidified aqueous layer with ethyl acetate (3x). Dry the combined organic layers over

    
    , filter, and concentrate in vacuo to yield the pure 1-alkylcyclohexanecarboxylic acid.
    

Mechanistic Pathways Visualization

G A Cyclohexanecarboxylic Acid (Starting Material) B Lithium Carboxylate (Monoanion) A->B 1.0 eq. LDA (-78°C) Deprotonation of -COOH C Lithium Enolate (Dianion) B->C 1.0+ eq. LDA (0°C) Deprotonation of α-Carbon E Cyclohexanecarboxylate Ester (Minor: O-Alkylation) B->E Incomplete Enolization + Alkyl Halide D 1-Alkylcyclohexanecarboxylic Acid (Major: C-Alkylation) C->D Primary Alkyl Halide SN2 Attack (Soft Electrophile) C->E Hard Electrophile (e.g., MeOTs) F Alkene + Starting Material (Side: E2 Elimination) C->F Sec/Tert Alkyl Halide Steric Hindrance

Caption: Mechanistic pathways and side reactions in cyclohexanecarboxylic acid alkylation.

References

  • Pfeffer, P. E., Silbert, L. S., & Chirinko, J. M. (1972). .alpha. Anions of carboxylic acids. II. Formation and alkylation of .alpha.-metalated aliphatic acids. The Journal of Organic Chemistry.
  • Pfeffer, P. E., & Silbert, L. S. (1976). Esterification by alkylation of carboxylate salts.
  • Organic Chemistry Tutor. (2024).
  • Chemistry LibreTexts. (2020). 23.

Sources

Optimization

Technical Support Center: Deprotection of Benzyloxyethyl Ethers

Welcome to the technical support center for benzyloxyethyl ether deprotection. This guide is designed for researchers, scientists, and drug development professionals who utilize the benzyloxyethyl (OBn) group to protect...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for benzyloxyethyl ether deprotection. This guide is designed for researchers, scientists, and drug development professionals who utilize the benzyloxyethyl (OBn) group to protect hydroxyl functionalities in multi-step organic synthesis. Here, we address the common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you navigate the complexities of this critical synthetic transformation.

Troubleshooting Guide: Common Issues in Benzyloxyethyl Ether Deprotection

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My catalytic hydrogenolysis reaction is sluggish, incomplete, or has completely stalled. What's going wrong and how can I fix it?

This is one of the most frequently encountered issues. While catalytic hydrogenolysis (H₂, Pd/C) is the workhorse for benzyl ether cleavage, its efficiency can be hampered by several factors.[1][2][3]

Potential Causes & Solutions:

  • Catalyst Deactivation (Poisoning):

    • The Cause: The palladium catalyst is highly susceptible to poisoning by certain functional groups, particularly those containing sulfur (e.g., thiols, thioethers, thioureas) or, to a lesser extent, certain nitrogen-containing heterocycles or phosphines.[4][5] These compounds bind strongly to the catalyst's active sites, preventing the substrate from adsorbing and reacting.

    • The Solution:

      • Increase Catalyst Loading: If mild poisoning is suspected, increasing the weight percentage of the Pd/C catalyst can provide enough active sites to drive the reaction to completion.

      • Use a Different Catalyst: Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more resistant to poisoning than standard Pd/C.

      • Pre-treat the Substrate: If possible, remove the poisoning group before the deprotection step.

      • Switch Deprotection Strategy: For substrates with irreducible catalyst poisons, non-reductive methods like acid-catalyzed cleavage may be necessary, provided the rest of the molecule is stable under these conditions.[6]

  • Poor Catalyst Quality or Activity:

    • The Cause: Palladium on carbon can lose activity over time, especially if stored improperly. An old or poorly stored catalyst may have a reduced number of active sites.

    • The Solution: Always use a fresh, high-quality catalyst from a reputable supplier. If in doubt, open a new bottle.

  • Mass Transfer Limitations:

    • The Cause: This is a "three-phase" reaction (solid catalyst, liquid substrate solution, hydrogen gas). For the reaction to proceed, hydrogen must dissolve into the solvent and diffuse to the catalyst surface along with the substrate. Inefficient mixing or low hydrogen pressure can make this the rate-limiting step.

    • The Solution:

      • Improve Agitation: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid mixing.

      • Increase Hydrogen Pressure: While many reactions work with a balloon of hydrogen, switching to a Parr hydrogenator or a similar apparatus to increase pressure (e.g., to 50 psi) can dramatically increase the reaction rate.[7]

      • Solvent Choice: The choice of solvent (e.g., EtOH, MeOH, THF, Ethyl Acetate) is crucial. Hydrogen has different solubilities in different solvents. Ensure your substrate is fully dissolved.[2]

Q2: I'm observing undesired side reactions. How can I improve the chemoselectivity of the deprotection?

A common challenge is the reduction of other sensitive functional groups, such as alkenes, alkynes, nitro groups, or other protecting groups, during hydrogenolysis.[1][8]

Scenario 1: Reduction of Alkenes or Alkynes

  • The Problem: Standard catalytic hydrogenolysis readily reduces carbon-carbon multiple bonds, often faster than it cleaves the benzyl ether.[8]

  • The Solution: Catalytic Transfer Hydrogenation (CTH)

    • Why it Works: CTH offers a milder alternative that avoids the use of pressurized hydrogen gas.[1][9] It uses a hydrogen donor molecule in the presence of the catalyst. The concentration of "active" hydrogen at the catalyst surface is lower and more controlled, which can allow for greater selectivity.

    • Recommended Protocol: Use 10% Pd/C with a hydrogen donor like 1,4-cyclohexadiene, formic acid, or ammonium formate.[4][9][10] CTH is often faster and can be performed at room temperature with standard lab equipment.[9]

Scenario 2: Cleavage of Other Benzyl-Type Protecting Groups

  • The Problem: You want to remove a benzyl (Bn) ether but leave a p-methoxybenzyl (PMB) ether intact. Standard hydrogenolysis will cleave both.

  • The Solution: Exploit Differential Reactivity

    • Why it Works: The electron-donating methoxy group makes the PMB ether more susceptible to oxidative and acidic cleavage than the simple benzyl ether.[11][12] Conversely, it is possible to achieve the selective reductive cleavage of a Bn ether in the presence of a PMB ether.[12]

    • Recommended Strategy: While challenging, some reductive methods have shown selectivity for Bn over PMB.[12] The more common strategy is to deprotect the more labile PMB group first using oxidative conditions (see Q3) and then remove the Bn group in a subsequent step.

Q3: My substrate is sensitive to reductive conditions or contains functionality that I cannot risk reducing. What are my non-hydrogenolysis options?

When hydrogenolysis is not an option, oxidative or acidic cleavage methods provide excellent alternatives.

Option 1: Oxidative Cleavage with DDQ

  • When to Use It: This method is particularly effective for electron-rich benzyl ethers like p-methoxybenzyl (PMB) ethers.[10][11] It can also be used for simple benzyl ethers, though the reaction can be slower.[10] Recent reports show that photoirradiation can facilitate the DDQ-mediated cleavage of simple benzyl ethers.[10]

  • Mechanism: The reaction proceeds via a single electron transfer (SET) from the electron-rich aromatic ring of the ether to the electron-deficient DDQ, forming a charge-transfer complex that ultimately leads to cleavage.[11]

  • Caution: The reaction can sometimes lead to the formation of a benzoate ester byproduct if water is not scrupulously excluded, which would then require a subsequent hydrolysis step.

Option 2: Acidic Cleavage

  • When to Use It: This method is suitable for substrates that are stable to strong acids but may be sensitive to reduction. It is generally the harshest method and offers the lowest chemoselectivity.[10][13]

  • Mechanism: The reaction involves protonation of the ether oxygen, followed by either an Sₙ1 or Sₙ2 pathway to cleave the C-O bond.[14][15]

  • Reagents: Strong Brønsted acids (HBr, HI) or Lewis acids (BCl₃, BBr₃) are typically required.[13][16] Using a cation scavenger, such as pentamethylbenzene, with BCl₃ can improve yields and prevent side reactions.[6]

MethodReagents & Typical ConditionsProsCons
Catalytic Hydrogenolysis H₂ (gas), 10% Pd/C, in EtOH or MeOH, RTVery mild, high yielding, clean byproducts (toluene).[2][3]Susceptible to catalyst poisoning; reduces many other functional groups; requires specialized equipment for pressure reactions.[4]
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium Formate or 1,4-Cyclohexadiene, in MeOH, RTAvoids pressurized H₂ gas; can be more selective; often faster.[9][17]Byproducts from the hydrogen donor can complicate purification.
Oxidative Cleavage DDQ, in CH₂Cl₂/H₂OExcellent for electron-rich benzyl ethers (PMB); orthogonal to reductive methods.[11]Less effective for simple benzyl ethers; DDQ is toxic; can form ester byproducts.[10]
Acidic Cleavage BCl₃ or BBr₃, in CH₂Cl₂, low tempEffective when other methods fail; useful for acid-stable molecules.Harsh conditions; low functional group tolerance; strong acids are corrosive and hazardous.[13][16]
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis of a Benzyloxyethyl Ether

This protocol outlines the standard procedure for benzyl ether deprotection using hydrogen gas and a palladium catalyst.[7][16]

  • Preparation: Dissolve the benzyl-protected substrate (1.0 mmol) in a suitable solvent (e.g., methanol or ethanol, 10-20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%). Safety Note: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle under an inert atmosphere if possible.

  • Hydrogenation: Seal the flask and purge it with nitrogen or argon. Then, introduce hydrogen gas, either from a balloon or by connecting the flask to a hydrogenation apparatus set to the desired pressure (1 atm to 50 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all the starting material is consumed (typically 2-16 hours).

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product and the byproduct, toluene.

  • Purification: The crude product can be purified by column chromatography or recrystallization to remove toluene and any minor impurities.

Frequently Asked Questions (FAQs)

Q: Why is the benzyloxyethyl ether such a common protecting group? A: The benzyl ether group is popular because it is easy to install (e.g., via Williamson ether synthesis) and is exceptionally robust.[10][16] It is stable under a wide range of acidic and basic conditions, as well as towards many oxidizing and reducing agents, making it compatible with a majority of synthetic transformations.[8][16] Its primary advantage is that it can be removed under very mild, neutral conditions via hydrogenolysis.[3]

Q: How do I choose the best deprotection method for my specific molecule? A: The choice depends entirely on the functional groups present in your substrate. The decision tree below provides a general guide.

start Start: Deprotect OBn q3 Does the molecule contain catalyst poisons (e.g., sulfur)? start->q3 q1 Is the molecule sensitive to reduction? (e.g., contains alkenes, alkynes, nitro groups) method_h2 Use Catalytic Hydrogenolysis (H₂, Pd/C) q1->method_h2 No method_cth Consider Catalytic Transfer Hydrogenation (CTH) for better selectivity q1->method_cth Yes q2 Is the molecule sensitive to strong acid? (e.g., contains acetals, silyl ethers) method_acid Use Acidic Cleavage (BCl₃, BBr₃) q2->method_acid Yes q3->q1 No q3->method_acid Yes method_h2->q2 method_cth->q2 method_ddq Use Oxidative Cleavage (DDQ) (especially for PMB)

Caption: Decision tree for selecting a benzyloxyethyl ether deprotection method.

Q: What is the mechanism of deprotection via catalytic hydrogenolysis? A: The reaction takes place on the surface of the palladium catalyst. The benzyl ether undergoes oxidative addition to the Pd(0) surface, cleaving the C-O bond to form a Pd(II) complex. Hydrogen gas also coordinates to the palladium. A subsequent transfer of hydrogen to the complex releases the deprotected alcohol. Finally, reductive elimination regenerates the Pd(0) catalyst and releases toluene as a byproduct.[2]

Q: Can I use ozonolysis for deprotection? A: Yes, ozonolysis is a viable, albeit less common, method for the oxidative cleavage of benzyl ethers. The reaction is performed under relatively mild conditions and proceeds by oxidizing the benzyl group. The initial products are often benzoic esters, which then require a subsequent hydrolysis step (e.g., with sodium methoxide) to release the free alcohol.[18] This method is advantageous as it does not affect glycosidic linkages or acetals, offering good selectivity in carbohydrate chemistry.[18]

Q: My reaction produces a complex mixture of products after attempting acidic cleavage. What happened? A: Strong acids can catalyze a variety of side reactions. The benzylic carbocation formed upon initial cleavage is reactive and can be trapped by various nucleophiles in the reaction mixture.[14] Furthermore, if your substrate contains other acid-labile groups, they may have been cleaved as well, leading to a complex product mixture. For acidic cleavage, it is critical to use low temperatures (e.g., -78 °C) and carefully control the stoichiometry of the acid to minimize these side reactions.[16]

Workflow & Visualization
Workflow for a Typical Deprotection Experiment

The following diagram illustrates the standard laboratory workflow for deprotection via catalytic hydrogenolysis, from reaction setup to product isolation.

Caption: Standard workflow for benzyl ether deprotection via catalytic hydrogenolysis.

References
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. [Link]

  • J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. J&K Scientific Resources. [Link]

  • Crich, D., & Rahaman, M. O. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry – A European Journal, 6(7), 1140-1146. [Link]

  • Rahaman, M. O., & Crich, D. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. ResearchGate. [Link]

  • Anwer, M. K., Khan, S. A., & Sivanandaiah, K. M. (1978). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-492. [Link]

  • University of Evansville. (n.d.). Alcohol Protecting Groups. University of Evansville Course Materials. [Link]

  • The Organic Chemistry Tutor. (2018). Benzyl ether cleavage. YouTube. [Link]

  • Semantic Scholar. (n.d.). Selective Cleavage of Benzyl Ethers. Semantic Scholar. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Hydrogenolysis. ACS GCI Reagent Guides. [Link]

  • Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(12), 1123-1125. [Link]

  • Fiveable. (2025). Reactions of Ethers: Acidic Cleavage. Fiveable AP Chemistry. [Link]

  • Li, X., et al. (2015). Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. CoLab.
  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Wang, Z., et al. (2019). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. RSC Advances. [Link]

  • Wikipedia. (n.d.). Ether cleavage. Wikipedia. [Link]

  • ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman? ResearchGate Q&A. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Thieme.
  • Reddit. (2022). Benzyl ether cleavage in presence of thiourea? r/Chempros. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic Acid

Welcome to the technical support guide for the purification of 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this compound. As Senior Application Scientists, we provide not only protocols but also the underlying principles to empower you to make informed decisions during your experiments.

The target molecule, 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid, possesses three distinct chemical features that dictate its purification strategy: an acidic carboxylic acid group, a bulky and relatively non-polar cyclohexyl core, and a benzyl ether protecting group. Understanding the interplay of these features is paramount to effectively removing impurities.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common initial challenges encountered after synthesis.

Q1: My crude product is a sticky oil or an amorphous solid. What is the most effective first-pass purification strategy?

A1: The most robust initial purification step is an acid-base extraction . This technique leverages the acidic proton of the carboxylic acid functional group. By treating your crude product with a mild aqueous base (e.g., sodium bicarbonate), you can selectively deprotonate the target compound, forming a water-soluble carboxylate salt. Neutral organic impurities, such as unreacted starting materials, benzyl alcohol, or other side-products, will remain in the organic phase and can be washed away. Subsequent acidification of the aqueous layer will re-protonate your product, causing it to precipitate as a much purer solid, which can then be isolated.[1][2]

Q2: My NMR analysis shows contaminants like benzyl alcohol and possibly benzaldehyde. How can I remove these benzyl-related impurities?

A2: These impurities are byproducts of the benzyl ether group, arising either from incomplete reaction or slight degradation. Since they lack an acidic proton, they are considered neutral impurities. The acid-base extraction described in A1 is the most effective method for their bulk removal. If trace amounts persist after extraction, flash column chromatography is an excellent secondary purification step to separate your carboxylic acid from these less polar impurities.

Q3: I am considering flash column chromatography. Is standard silica gel safe for a benzyl ether-containing compound?

A3: While benzyl ethers are generally more stable than other acid-labile protecting groups (like trityl ethers), standard silica gel is inherently acidic and can, under prolonged exposure, catalyze the cleavage of the benzyl ether.[3] To mitigate this risk, we strongly recommend one of two approaches:

  • Neutralize the Silica: Prepare a slurry of the silica gel in your starting eluent system containing 1-2% triethylamine (Et₃N). This will neutralize the acidic sites on the silica surface.[3]

  • Use Neutral Alumina: For highly sensitive substrates, using neutral alumina as the stationary phase is a viable alternative, though it may alter the elution profile.

Q4: Recrystallization attempts have failed, resulting in the product "oiling out." What is causing this, and how can I fix it?

A4: "Oiling out" during recrystallization typically occurs for two reasons: the presence of significant impurities that depress the melting point and disrupt the crystal lattice formation, or a poorly chosen solvent system.[3]

  • Purity Issue: First, ensure your material is reasonably pure (>85-90%) before attempting recrystallization. Perform an acid-base extraction to remove the bulk of impurities.

  • Solvent Choice: The ideal recrystallization solvent should dissolve your compound completely at an elevated temperature but poorly at room or cold temperatures.[4][5] You may need to screen several solvents or, more commonly, use a binary solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is not).

Part 2: In-Depth Troubleshooting and Experimental Protocols

This section provides detailed, validated protocols for key purification techniques.

Troubleshooting Scenario 1: Bulk Removal of Neutral & Basic Impurities
  • Issue: The crude product is contaminated with significant amounts of non-acidic materials, such as unreacted starting materials or benzyl alcohol.

  • Underlying Principle: The principle of liquid-liquid extraction relies on the differential solubility of compounds in two immiscible liquid phases. By chemically modifying the target compound to alter its solubility (i.e., converting the carboxylic acid to a water-soluble salt), a highly efficient separation can be achieved.[1][2]

  • Solution: Perform a rigorous acid-base extraction.

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane, approx. 10-20 mL per gram of crude material).

  • Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ gas pressure.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean flask. This layer now contains your product as the sodium salt.

  • Re-extraction (Optional but Recommended): To ensure complete recovery, wash the organic layer again with a fresh portion of saturated NaHCO₃ solution and combine the aqueous layers.

  • Organic Layer Discard: The remaining organic layer contains the neutral impurities and can be set aside.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is ~2-3 (verify with pH paper). A white precipitate of your purified product should form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

cluster_extraction Extraction & Separation crude Crude Product in Ethyl Acetate sep_funnel Separatory Funnel: Add sat. aq. NaHCO₃ crude->sep_funnel org_phase Organic Phase (Neutral Impurities) sep_funnel->org_phase Discard aq_phase Aqueous Phase (Product as Sodium Salt) sep_funnel->aq_phase acidify Acidify with 1M HCl to pH 2-3 aq_phase->acidify filter Vacuum Filtration acidify->filter product Pure Solid Product filter->product

Caption: Workflow for purification via acid-base extraction.

Troubleshooting Scenario 2: Achieving High Purity (>98%) for a Solid Product
  • Issue: After extraction, the product is a solid but contains minor impurities that co-precipitated.

  • Underlying Principle: Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[4] A properly chosen solvent will dissolve the compound and its impurities when hot. Upon slow cooling, the solution becomes supersaturated with the target compound, which preferentially crystallizes out, leaving the lower-concentration impurities behind in the solvent.[5]

  • Solution: Perform recrystallization from a suitable solvent or solvent system.

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your product in ~0.5 mL of various solvents (see Table 1) at room temperature and then at boiling. The ideal solvent dissolves the compound when hot but not when cold.

  • Dissolution: Place the solid product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves completely. Use the minimum amount of hot solvent necessary.

  • Cooling (Crucial Step): Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation and recovery.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the pure crystals under vacuum.

Solvent SystemBoiling Point (°C)PolarityNotes
Ethanol/Water78-100HighA common choice for carboxylic acids. Dissolve in hot ethanol and add hot water dropwise until cloudy, then clarify with a drop of ethanol.
Toluene111LowGood for dissolving non-polar compounds. May require a co-solvent.
Hexanes/Ethyl Acetate69-77Low to MediumA versatile binary system. Dissolve in a minimum of hot ethyl acetate and add hot hexanes until turbidity persists.
Acetonitrile82MediumCan be effective for moderately polar compounds.
Troubleshooting Scenario 3: Separating Structurally Similar Impurities
  • Issue: An impurity with very similar acidic properties and polarity is present, making extraction and recrystallization ineffective.

  • Underlying Principle: Flash column chromatography separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (the eluent).[6] Compounds with stronger interactions with the stationary phase (more polar compounds) travel down the column more slowly than less polar compounds.[7]

  • Solution: Perform flash column chromatography on neutralized silica gel.

  • TLC Analysis: First, determine the optimal eluent system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system should give your target compound a Retention Factor (Rf) of ~0.2-0.4 for the best separation.[7]

  • Column Preparation: Prepare a slurry of silica gel in your chosen starting eluent containing 1-2% triethylamine. Pour this slurry into your column and pack it using gentle air pressure, ensuring no cracks or air bubbles form. Add a thin layer of sand on top.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the column. Add another layer of sand.

  • Elution: Carefully add the eluent to the column and begin applying pressure to push the solvent through. Collect the eluting solvent in fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, highly purified compound.

cluster_analysis Analysis prep_slurry Prepare Silica Slurry (with 1-2% Et₃N) pack_column Pack Column prep_slurry->pack_column load_sample Load Sample (Dry Loading) pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate in vacuo combine->concentrate product Highly Pure Product concentrate->product

Caption: General workflow for purification by flash chromatography.

Part 3: Identification of Common Impurities

Proactively identifying potential impurities can significantly accelerate the optimization of your purification strategy.

ImpurityPotential OriginKey ¹H NMR Signals (CDCl₃, δ ppm)Expected Mass [M+H]⁺ (m/z)
Benzyl Alcohol Cleavage of benzyl ether~7.3 (m, 5H, Ar-H), ~4.6 (s, 2H, -CH₂-Ar)109.06
Benzaldehyde Oxidation of benzyl ether/alcohol~10.0 (s, 1H, -CHO), ~7.9 (d, 2H, Ar-H), ~7.5 (m, 3H, Ar-H)107.05
1-(2-hydroxyethyl)cyclohexane--carboxylic acid Hydrogenolysis/debenzylationAbsence of aromatic signals (~7.3 ppm) and benzylic protons (~4.5 ppm). Presence of a new signal for -CH₂-OH.173.12
Unreacted Starting Materials Incomplete reactionVaries based on synthetic route.Varies

References

  • AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • Google Patents. (1982).
  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Google Patents. (2003). US6740765B1 - Method for preparing cyclohexane carboxylic acids.
  • Google Patents. (1991).
  • Google Patents. (1972).
  • Google Patents. (2012). CN102320920B - Method for removing benzyl protecting group of hydroxyl group.
  • Ravikumar, C., et al. (2015). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. PMC. [Link]

  • Electronic Supplementary Information. (n.d.). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 21.S: Carboxylic Acid Derivatives (Summary). [Link]

  • Organic Syntheses. (n.d.). Ethyl Benzoylformate. [Link]

  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • ACS Omega. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]

  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • PMC. (n.d.). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link]

  • Semantic Scholar. (n.d.). Isolation and Characterization of Bis(2-Ethylhexyl) Benzene-1,2-Dicarboxylate from the Roots of Detarium microcarpum. [Link]

  • NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. [Link]

  • Williams, D. R., & Fromhold, M. G. (1997). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Synfacts, 1997(1), 85. [Link]

  • ResearchGate. (2018). Solvent design for crystallization of carboxylic acids. [Link]

  • Supporting Information. (n.d.). 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA. [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). [Link]

  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid. [Link]

  • Google Patents. (2004).
  • P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes. [Link]

  • Google Patents. (2001).

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of Substituted Cyclohexanes

Welcome to the Advanced Synthesis Support Portal. As researchers and drug development professionals, you know that controlling the three-dimensional architecture of the cyclohexane ring is paramount. A single inverted st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As researchers and drug development professionals, you know that controlling the three-dimensional architecture of the cyclohexane ring is paramount. A single inverted stereocenter on a cyclohexane scaffold can completely ablate the biological activity of an API.

This guide is designed by senior application scientists to help you troubleshoot stereochemical failures, understand the thermodynamic and kinetic causalities behind your reactions, and implement self-validating protocols for building complex, substituted cyclohexanes.

Strategic Decision Workflow

Before troubleshooting a failed reaction, ensure you have selected the correct synthetic pathway based on your starting materials and desired stereochemical outcome.

G Target Target: Stereoselective Cyclohexane Aromatic Aromatic Precursor Target->Aromatic Acyclic Acyclic Precursors Target->Acyclic Cyclic Existing Cyclohexane Target->Cyclic RhCat Rh/Al2O3 Hydrogenation (Kinetic Control) Aromatic->RhCat All-Cis PdCat Pd/C Hydrogenation (Thermodynamic Control) Aromatic->PdCat Trans-Favored DA Asymmetric Diels-Alder (Chiral Lewis Acid) Acyclic->DA Enantioselective FGM Functional Group Manipulation (Substrate Control) Cyclic->FGM Diastereoselective

Workflow for selecting stereoselective cyclohexane synthesis pathways based on precursor types.

Troubleshooting & FAQs

Q1: Why am I getting poor cis/trans selectivity in the catalytic hydrogenation of my substituted benzene?

The Causality: If you are using Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂), the hydrogenation mechanism involves the reversible binding of the arene to the metal surface. Partially hydrogenated intermediates (like cyclohexenes) can desorb, flip, and re-adsorb on the opposite face. This isomerization leads to a thermodynamic mixture of cis and trans products. The Solution: To achieve strict kinetic control and all-cis selectivity, switch to a Rhodium-based catalyst (e.g., Rh/Al₂O₃ or Rh/silica). Rhodium strongly coordinates the arene and rapidly delivers hydrogen to a single face without allowing intermediate desorption, heavily favoring the all-cis diastereomer[1].

Q2: How do I prevent unexpected epimerization of stereocenters during functional group manipulation?

The Causality: Stereocenters adjacent to carbonyls (α-protons) or other electron-withdrawing groups are highly prone to enolization. If your desired diastereomer places a bulky group in an axial position, the molecule resides in a high-energy state due to 1,3-diaxial interactions. Upon exposure to mild base, acid, or even silica gel, the system will equilibrate through the enol to the thermodynamic sink, placing the bulky group equatorial. This equilibrium is strictly governed by the substituent's A-value (the free energy difference between equatorial and axial conformations)[2]. The Solution: Always verify the A-values of your substituents (see Table 1). If you must synthesize a thermodynamically disfavored epimer, avoid basic/acidic workups, utilize strictly buffered conditions, and perform reductions (e.g., ketone to alcohol) immediately to eliminate the enolizable α-proton.

Q3: My asymmetric Diels-Alder reaction yielding cyclohexenes has low enantioselectivity. How can I optimize this?

The Causality: The Diels-Alder cycloaddition efficiently forms the six-membered ring, but low enantiomeric excess (ee) indicates that the uncatalyzed background reaction is outcompeting your chiral catalyst-mediated pathway. This occurs when the Lewis acid is not sufficiently coordinating or the reaction temperature is too high. The Solution: Utilize a highly coordinating, bidentate chiral catalyst, such as a chiral N,N′-dioxide/Ni(II) complex. This rigidifies the transition state and effectively shields one face of the dienophile, drastically improving both diastereo- and enantioselectivity[3]. Lower the reaction temperature to -20 °C to further suppress the thermal background reaction.

Quantitative Data: Conformational A-Values

Understanding A-values is non-negotiable for predicting thermodynamic control in substituted cyclohexanes. The greater the A-value, the higher the energetic penalty for forcing that group into an axial position[2].

SubstituentA-Value (kcal/mol)Steric/Electronic Causality
-Br (Bromine) 0.43Large atomic radius is offset by a long C-Br bond length, minimizing 1,3-diaxial clash.
-OH (Hydroxyl) 0.87Small atomic radius; potential for stabilizing intramolecular hydrogen bonding.
-CH₃ (Methyl) 1.74Standard baseline for 1,3-diaxial steric clash against axial protons.
-CH₂CH₃ (Ethyl) 1.79Free rotation allows the methyl group to point outward, minimizing additional clash.
-CH(CH₃)₂ (Isopropyl) 2.15Increased branching forces unavoidable gauche interactions in the axial position.
-C₆H₅ (Phenyl) 2.90Planar geometry, but rotationally restricted when placed in the axial position.
-C(CH₃)₃ (tert-Butyl) > 4.50Extreme steric bulk; effectively "locks" the ring, preventing chair flips.

Validated Experimental Protocols

To ensure reproducibility, every protocol must operate as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Rhodium-Catalyzed All-Cis Hydrogenation of Substituted Arenes

Designed for kinetic control to yield all-cis substituted cyclohexanes.

  • Catalyst Loading: In a high-pressure reactor, add 5% Rh/Al₂O₃ (10 mol% relative to the substrate) under an argon atmosphere.

  • Substrate Preparation: Dissolve the substituted arene (1.0 equiv) in anhydrous methanol or ethyl acetate (0.1 M concentration) and transfer to the reactor.

  • Reaction Execution: Purge the vessel three times with argon, followed by three purges with H₂ gas. Pressurize the reactor to 50 psi H₂ and stir vigorously (1000 rpm) at 25 °C.

  • Self-Validation Check: Monitor hydrogen uptake via an inline mass flow controller. The reaction is self-validating when H₂ consumption ceases exactly at the theoretical molar equivalent (3 equivalents of H₂ for a standard benzene ring). This indicates complete conversion without unwanted hydrogenolysis.

  • Workup: Vent the H₂ gas safely, purge with argon, and filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the all-cis cyclohexane.

Protocol B: Asymmetric Diels-Alder Cycloaddition for Chiral Cyclohexenes

Designed for high diastereo- and enantiocontrol using a chiral Lewis acid.

  • Catalyst Complexation: In an oven-dried Schlenk tube, combine Ni(ClO₄)₂·6H₂O (10 mol%) and the targeted chiral N,N′-dioxide ligand (10 mol%) in anhydrous THF. Stir at 25 °C for 1 hour to ensure complete complexation.

  • Cycloaddition: Cool the catalyst solution to -20 °C. Add the dienophile (1.0 equiv), followed by the slow, dropwise addition of the diene (1.2 equiv) over 10 minutes to prevent homopolymerization.

  • Self-Validation Check: After 24 hours, take a 50 µL aliquot, quench it, and analyze it via chiral HPLC against a known racemic standard. A self-validating system will show >95% ee and >95:5 dr before any column chromatography, confirming that the chiral ligand's facial shielding was effective.

  • Isolation: If validation passes, quench the bulk reaction with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography.

References

  • Title: A value | Source: wikipedia.
  • Title: Highly diastereo- and enantioselective synthesis of spirooxindole-cyclohexaneamides through N,N′-dioxide/Ni(ii)-catalyzed Diels–Alder reactions | Source: rsc.
  • Title: Hydrogenation and Hydrodeoxygenation of Oxygen-Substituted Aromatics over Rh/silica: Catechol, Resorcinol and Hydroquinone | Source: mdpi.

Sources

Troubleshooting

preventing byproduct formation during functionalization

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I frequently encounter workflows compromised by off-target reactions, premature hydrolysis, and oxidative degradation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I frequently encounter workflows compromised by off-target reactions, premature hydrolysis, and oxidative degradation. Bioconjugation is not merely mixing reagents; it is a thermodynamic and kinetic balancing act.

This guide is designed to move beyond basic troubleshooting. It explains the mechanistic causality behind byproduct formation and provides self-validating protocols to ensure absolute scientific integrity in your drug development, ADC synthesis, and labeling workflows.

Diagnostic Workflow

G A Bioconjugation Strategy B1 NHS Ester (Amine Target) A->B1 B2 Maleimide (Thiol Target) A->B2 B3 CuAAC (Azide-Alkyne) A->B3 C1 Hydrolysis Byproduct (Loss of Active Ester) B1->C1 pH > 8.0 or Extended Time C2 Off-Target Amine Alkylation or Thiazine Rearrangement B2->C2 pH > 7.5 or N-term Cys C3 ROS-Mediated Protein Oxidation B3->C3 Cu(I) + O2 + Ascorbate D1 Control pH (7.2-7.5) Monitor at 260-280 nm C1->D1 Mitigation D2 Maintain pH 6.5-7.0 Add EDTA C2->D2 Mitigation D3 Add THPTA/BTTAA Ligand Use Aminoguanidine C3->D3 Mitigation

Mechanistic workflow for diagnosing and mitigating bioconjugation byproducts.

Section 1: Expert FAQs & Troubleshooting

Module 1: NHS Ester Hydrolysis vs. Amine Functionalization

Q: Why is my NHS-ester conjugation yield plummeting when I scale up, and how do I prevent the formation of free NHS byproducts? A: NHS ester activation is a kinetic race between aminolysis (the desired amide bond formation) and hydrolysis (the byproduct-forming water attack). The causality lies in the pH dependence of the leaving group. At pH 7.0 and 0°C, the hydrolysis half-life of an NHS ester is 4 to 5 hours. However, at pH 8.6, this half-life crashes to just 10 minutes (1[1]). When scaling up, localized pH spikes or extended handling times disproportionately favor hydrolysis over conjugation. Self-Validating Check: Monitor the reaction supernatant at 260–280 nm. The released N-hydroxysuccinimide byproduct strongly absorbs in this range, allowing you to dynamically quantify the ratio of active ester consumed by hydrolysis versus successful conjugation[1].

Module 2: Thiol-Maleimide Cross-Reactivity & Thiazine Rearrangement

Q: I am targeting cysteines with a maleimide linker, but mass spectrometry shows multiple linker additions per protein. Why is this happening? A: This is a classic case of lost chemoselectivity driven by thermodynamics. Maleimides react with thiols via a Michael addition. At a tightly controlled pH of 6.5 to 7.0, this reaction is approximately 1,000 times faster than the reaction with primary amines (2[2]). However, if your buffer pH exceeds 7.5, the deprotonation of lysine side chains increases their nucleophilicity, leading to competitive off-target amine alkylation (3[3]). Furthermore, if your target is an N-terminal cysteine, the newly formed succinimidyl thioether can undergo a base-dependent rearrangement into a six-membered thiazine structure, permanently altering the conjugate (4[4]). Self-Validating Check: Run a parallel negative control where free thiols are pre-blocked with iodoacetamide or N-ethylmaleimide (NEM). If conjugation still occurs, your pH is too high, confirming amine cross-reactivity.

Module 3: CuAAC Click Chemistry & Oxidative Damage

Q: My protein precipitates and loses binding affinity during copper-catalyzed azide-alkyne cycloaddition (CuAAC). Is the copper cross-linking my protein? A: The precipitation is rarely due to direct copper coordination; it is almost always caused by Reactive Oxygen Species (ROS) damage. In CuAAC, sodium ascorbate is used to reduce Cu(II) to the active Cu(I) catalyst. However, in the presence of ambient oxygen, this redox cycle generates hydroxyl radicals and superoxide anions (5[5]). These ROS rapidly oxidize sensitive amino acids (like histidine, arginine, and methionine), leading to protein unfolding and aggregation. Self-Validating Check: Implement a sacrificial ligand system. Using a copper-binding ligand like THPTA or BTTAA at a 5:1 ratio to copper not only accelerates the click reaction but acts as a sacrificial reductant to intercept ROS before they damage your payload[5].

Section 2: Quantitative Reaction Dynamics

Table 1: Kinetics of NHS Ester Hydrolysis

Buffer pH Temperature Approximate Half-Life Primary Reaction Pathway
7.0 0 °C 4 - 5 hours Aminolysis (Targeted)
7.2 - 7.5 25 °C ~1 hour Aminolysis / Hydrolysis
8.0 25 °C ~20 minutes Hydrolysis (Competitive)

| 8.6 | 4 °C | 10 minutes | Hydrolysis (Dominant) |

Table 2: Maleimide Chemoselectivity Dynamics

Buffer pH Thiol Reaction Rate Amine Reaction Rate Selectivity Ratio (Thiol:Amine) Dominant Byproduct Risk
6.5 Optimal Negligible > 1,000 : 1 None
7.0 Fast Very Slow ~ 1,000 : 1 Minimal
7.5 Very Fast Moderate ~ 100 : 1 Amine Alkylation

| > 8.0 | Extremely Fast | Fast | < 10 : 1 | Ring Hydrolysis & Amine Alkylation |

Section 3: Self-Validating Experimental Protocols

Protocol 1: Self-Validating NHS-Ester Conjugation

Objective: Achieve >80% amine functionalization while mathematically accounting for NHS hydrolysis.

  • Buffer Exchange: Dialyze the target protein into an amine-free buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.2). Causality: Tris or glycine buffers contain primary amines that will instantly quench the NHS ester, forming inert byproducts.

  • Reagent Preparation: Dissolve the NHS-ester crosslinker in anhydrous DMSO or DMF immediately before use. Causality: Ambient moisture in the air is sufficient to hydrolyze the ester in the stock tube if left open.

  • Conjugation & Baseline Monitoring: Add a 10-fold molar excess of NHS-ester to the protein. Immediately take a 2 µL aliquot and measure absorbance at 260 nm (Baseline).

  • Incubation: Incubate at room temperature for 2 hours.

  • Validation: Measure the absorbance at 260 nm again. The increase in A260 corresponds directly to the release of the NHS leaving group. Compare this to the degree of labeling (determined via mass spectrometry or fluorescence) to calculate the exact percentage of reagent lost to hydrolysis.

  • Quenching: Add 50 mM Tris (pH 7.5) for 15 minutes to quench unreacted NHS esters before final purification.

Protocol 2: ROS-Protected CuAAC Bioconjugation

Objective: Perform azide-alkyne cycloaddition without inducing oxidative protein aggregation.

  • Ligand-Copper Complexation: In a microcentrifuge tube, mix 20 mM CuSO4 with 50 mM THPTA (or BTTAA) ligand to achieve a 1:5 molar ratio (e.g., 1 µL CuSO4 + 2 µL THPTA). Causality: Pre-complexing ensures no free copper is available to indiscriminately bind protein or generate unmitigated ROS.

  • Reaction Assembly: To your protein-azide solution, add the alkyne payload, followed by the Cu-THPTA complex.

  • ROS Scavenging Addition: Add 5 mM Aminoguanidine. Causality: Aminoguanidine intercepts deleterious dehydroascorbate byproducts that would otherwise cross-link arginine residues.

  • Catalyst Activation: Add 5 mM Sodium Ascorbate (freshly prepared) to initiate the reaction. Causality: Ascorbate reduces Cu(II) to Cu(I). Adding it last ensures the Cu(I) is immediately captured and stabilized by the THPTA ligand.

  • Validation: Run a parallel control lacking the alkyne payload. If the protein aggregates in this control, your ROS protection is insufficient, and the THPTA:Cu ratio must be increased.

  • Purification: Remove copper and ligands using a desalting column or EDTA-washed dialysis cassettes.

Section 4: References

  • Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. PMC / NIH.[Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC / NIH.[Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Building Block: 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid

Topic: Characterization and Utility Guide: 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1] Overcomi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characterization and Utility Guide: 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

Overcoming the "Lactone Trap" in Geminal Cyclohexane Functionalization[1]

Executive Summary

In the synthesis of spiro-cyclic pharmaceuticals and complex cyclohexane derivatives, the introduction of geminal substituents (1,1-disubstitution) presents a unique challenge. Specifically, the 1-(2-hydroxyethyl)cyclohexanecarboxylic acid motif is thermodynamically predisposed to spontaneous cyclization, forming 2-oxaspiro[4.5]decan-1-one (a spiro-lactone) under even mild acidic or dehydrating conditions.[1]

1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid (CAS: 1860732-49-5) serves as a critical "lactone-blocking" scaffold.[1][2] By masking the pendant hydroxyl group as a benzyl ether, this building block arrests the thermodynamic drive toward cyclization.[2][3][4] This allows researchers to perform orthogonal transformations on the carboxylic acid—such as amide couplings or esterifications—that would otherwise be impossible with the free hydroxy-acid.[1][2][3][4]

This guide characterizes the material, compares it against alternative protecting strategies, and provides validated protocols for its application in preventing unwanted spiro-lactonization.[2]

Critical Comparison: The "Lactone Trap"

The primary value of this compound lies in its stability relative to its deprotected counterpart.[2][3][4] The table below compares the Benzyl-protected form against the free alcohol and a Methyl ether alternative.

Table 1: Stability and Reactivity Profile
FeatureBenzyl-Protected (Product) Free Hydroxy AcidMethyl-Protected Alternative
Structure 1-(2-(BnO)ethyl)-1-(2-HO-ethyl)-1-(2-MeO-ethyl)-
Stability (Acidic) High. Stable to carboxylic activation (HATU/EDC).[1]Low. Spontaneously forms spiro-lactone.[1][2][3][4]High. Stable.[2][3][4]
Lactonization Risk Null. Ether linkage prevents cyclization.[2][3][4]Critical. Cyclizes during workup/drying.[2][3][4]Null.
Deprotection Mild. Hydrogenolysis (

, Pd/C) or Lewis Acid (

).[2][3][4]
N/AHarsh. Requires strong Lewis acids (

) or nucleophiles.[2][3][4]
Orthogonality Compatible with basic and acidic coupling conditions.[2][3][4][5]Incompatible with dehydrating agents.[2][3][4]High stability, but difficult to remove later.[2][3][4]
Mechanism of Action: The "Benzyl Bypass"

The diagram below illustrates the divergent pathways.[2][3][4] The Red Path shows the failure mode (Lactone Trap) encountered with the free alcohol.[2][3][4] The Green Path shows the successful bypass using the Benzyl-protected scaffold.[2][4]

G Start_Free Free Hydroxy Acid (Unstable Precursor) Lactone Spiro-Lactone (Dead-End Byproduct) Start_Free->Lactone Spontaneous Cyclization (Acid/Heat) Start_Bn Benzyl-Protected Acid (The Product) Amide_Bn Protected Amide (Stable Intermediate) Start_Bn->Amide_Bn Amide Coupling (HATU/Amine) Target Target Hydroxy-Amide or Spiro-Lactam Amide_Bn->Target Hydrogenolysis (H2, Pd/C)

Figure 1: The "Benzyl Bypass" strategy prevents thermodynamic relaxation into the spiro-lactone, enabling access to linear amides or controlled spiro-lactam formation.[1]

Technical Specifications & Characterization Data

Reliable identification of the starting material is essential.[2][3][4] The following data represents the standard characterization profile for high-purity (>95%) material.

Table 2: Physicochemical Properties
PropertySpecificationNotes
CAS Number 1860732-49-5-
Formula ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-
Molecular Weight 262.35 g/mol -
Appearance White to Off-White SolidLow melting solid; may appear waxy.[1][2][6][7]
Solubility DCM, EtOAc, MeOH, DMSOInsoluble in water.[2][3][4]
Purity

(HPLC)
Common impurities: Benzyl alcohol, Cyclohexanecarboxylic acid.[2][3][4]
Spectroscopic Signature (Simulated Reference)
  • 1H NMR (400 MHz, CDCl3):

    • 
       7.25–7.35 (m, 5H, Ar-H) – Benzyl aromatic ring.[1]
      
    • 
       4.50 (s, 2H, 
      
      
      
      ) – Benzylic singlet (Diagnostic).[1]
    • 
       3.52 (t, 2H, 
      
      
      
      ) – Ether methylene.[1]
    • 
       1.95 (t, 2H, 
      
      
      
      ) – Methylene adjacent to ether.[2]
    • 
       1.20–1.70 (m, 10H, Cyclohexane) – Ring protons.[2]
      
  • Mass Spectrometry (ESI):

    • 
       calculated: 261.15; observed: 261.1.[1][2][3][4]
      
    • 
       calculated: 285.15; observed: 285.1.[2][3][4]
      

Experimental Protocols

These protocols are designed to validate the material's utility in a drug discovery context.[2][3][4]

Protocol A: Amide Coupling (Validation of Carboxylic Acid Reactivity)

Objective: To demonstrate that the carboxylic acid can be activated without interference from the protected alcohol.[2]

  • Dissolution: Dissolve 1.0 eq (262 mg, 1 mmol) of 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid in 5 mL anhydrous DMF.

  • Activation: Add 1.2 eq HATU and 2.0 eq DIPEA. Stir for 5 minutes at room temperature.

    • Observation: The solution should remain clear; no precipitation of lactone species.[2][3][4]

  • Coupling: Add 1.1 eq of the desired amine (e.g., benzylamine). Stir for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl, saturated

    
    , and brine. Dry over 
    
    
    
    .[2][3][4]
  • Result: The benzyl ether remains intact.[2][3][4] The product is the linear amide.[2][3][4]

Protocol B: Hydrogenolysis (Deprotection)

Objective: To remove the benzyl group and reveal the alcohol for subsequent cyclization or polarity adjustment.[2]

  • Setup: Dissolve the amide product from Protocol A in MeOH (0.1 M concentration).

  • Catalyst: Add 10 wt% Pd/C (wet support).

  • Reaction: Purge with

    
     gas (balloon pressure is sufficient) and stir vigorously for 4–12 hours at RT.
    
  • Filtration: Filter through a Celite pad to remove the catalyst.[2][3][4] Rinse with MeOH.[2][3][4]

  • Outcome: Quantitative removal of the benzyl group.[2][3][4]

    • Note: If the target structure allows, spontaneous cyclization to a spiro-lactam may occur at this stage if the amine partner was ammonia or a primary amine, driven by the same thermodynamic stability that plagues the starting material.[2]

Scientific Rationale & Grounding

The utility of this compound is grounded in the Thorpe-Ingold Effect (gem-dimethyl effect).[1][2] Substituents on the C1 position of the cyclohexane ring compress the internal bond angle, forcing the external groups (the carboxylic acid and the ethyl chain) closer together.[2]

  • Thermodynamic Drive: In the absence of protection, this proximity dramatically lowers the activation energy for intramolecular cyclization, making the lactone (2-oxaspiro[4.5]decan-1-one ) the thermodynamic sink [1].[2]

  • Protective Orthogonality: The benzyl ether is chemically inert to the activation conditions of the carboxylic acid.[2][3][4] Unlike silyl ethers (which can migrate or cleave under acidic activation) or esters (which can transesterify), the benzyl ether provides a robust "mask" that is only removed when triggered by hydrogenation [2, 3].[2][3]

Application Areas
  • Spiro-Lactam Synthesis: Precursor for NK1 receptor antagonists and other GPCR ligands requiring a spiro-piperidine or spiro-pyrrolidine core.[1][2][3][4]

  • Fragment-Based Drug Discovery (FBDD): Used to introduce a rigid, lipophilic spiro-cycle to improve metabolic stability (blocking metabolic soft spots on the cyclohexane ring).[1][2]

References

  • Baxendale, I. R., et al. (2015).[2][3][4] "A Short Multistep Flow Synthesis of a Potential Spirocyclic Fragrance Component." Department of Chemistry, Durham University.[2][3][4]

  • Greene, T. W., & Wuts, P. G. M. (2014).[2][3][4] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3][4] (Standard reference for Benzyl ether stability).

  • Mori, T., et al. (2023).[2][4] "Asymmetric Synthesis of α-Spiro-γ-lactones... via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations." Journal of the American Chemical Society.[2][3][4] [2][8]

  • Sigma-Aldrich. (2024).[1][2][3][4] "Product Specification: 1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic acid."

  • GuideChem. (2024).[2][3][4] "2-oxaspiro[4.5]decan-1-one Properties and Synthesis."

Sources

Comparative

comparing synthesis routes for 1-substituted cyclohexanecarboxylic acids

As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical yield, but for their operational robustness, scalability, and underlying mechanistic logic. The synthesis of 1-subs...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical yield, but for their operational robustness, scalability, and underlying mechanistic logic. The synthesis of 1-substituted cyclohexanecarboxylic acids presents a unique synthetic challenge due to the steric hindrance and electronic demands of generating a quaternary stereocenter at the C1 position.

These compounds are privileged scaffolds in medicinal chemistry, serving as critical building blocks for antispasmodics, neuroactive steroids, and [1]. Below, I present an in-depth, objective comparison of the three primary synthesis routes, detailing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

Strategic Route Selection

Choosing the correct synthesis route depends entirely on the nature of the desired C1-substituent and the availability of the cyclohexane ring.

RouteSelection Start Target: 1-Substituted Cyclohexanecarboxylic Acid Substituent What is the nature of the 1-substituent? Start->Substituent Alkyl Primary/Secondary Alkyl Group Substituent->Alkyl Alkyl Aryl Aryl Group (e.g., Phenyl) Substituent->Aryl Aryl DeNovo De Novo Ring Construction Needed? Substituent->DeNovo No existing ring RouteA Route A: Direct Alkylation (LDA) High Yield, Fast Alkyl->RouteA RouteC Route C: Grignard Carboxylation Avoids Aryl Halide SN2 Aryl->RouteC RouteB Route B: Malonic Ester Synthesis High Atom Cost, Reliable DeNovo->RouteB

Decision tree for selecting the optimal synthesis route based on substituent.

Route A: Direct Enolate Alkylation (The LDA Pathway)

Best For: Primary and secondary alkyl substituents.

Causality & Mechanism: The direct alkylation of cyclohexanecarboxylic acid esters requires the quantitative generation of a kinetic enolate. We utilize Lithium Diisopropylamide (LDA), a strong, sterically hindered non-nucleophilic base. The reaction must be held at -78 °C; this low temperature prevents equilibration to thermodynamic enolates and suppresses unwanted [2]. Once the kinetic enolate is locked, a primary or secondary alkyl halide is introduced, proceeding via a clean SN2 mechanism.

Experimental Protocol: Synthesis of 1-Methylcyclohexanecarboxylic Acid

  • Preparation: In a flame-dried Schlenk flask under argon, add anhydrous THF (50 mL) and diisopropylamine (1.1 eq). Cool to -78 °C.

  • Base Generation: Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes). Stir for 30 minutes to form LDA.

  • Enolate Formation: Slowly add ethyl cyclohexanecarboxylate (1.0 eq). Stir at -78 °C for 1 hour to ensure complete enolate generation.

  • Alkylation: Add methyl iodide (1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Hydrolysis & Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate. To obtain the free acid, reflux the crude ester in 2M NaOH/MeOH for 4 hours, then acidify with 1M HCl and extract with DCM.

  • Self-Validation System: Monitor the alkylation via TLC (KMnO₄ stain). Post-hydrolysis, ¹H NMR provides definitive validation: confirm the disappearance of the ester ethoxy protons (~4.1 ppm) and the appearance of the new C1-methyl protons (a sharp singlet at ~1.2 ppm).

Route B: Malonic Ester Synthesis (De Novo Ring Construction)

Best For: Symmetrical ring construction from acyclic precursors.

Causality & Mechanism: When the pre-formed cyclohexane ring is unavailable, constructing the ring de novo is highly effective. The malonic ester synthesis uses diethyl malonate and 1,5-dibromopentane. Because the malonate α-protons are highly acidic (flanked by two carbonyls), we can use a milder, easy-to-handle base like Sodium Ethoxide (NaOEt). The first SN2 alkylation is intermolecular, while the second is a rapid intramolecular cyclization driven by the entropic favorability of forming a 6-membered ring. Subsequent saponification and thermal decarboxylation (thermodynamically driven by the irreversible loss of CO₂ gas) [3].

MalonicEster Step1 Diethyl Malonate + NaOEt Step2 1,5-Dibromopentane (Double SN2) Step1->Step2 Enolate Formation Step3 Saponification (NaOH, H2O) Step2->Step3 Cyclization Step4 Acidification & Heat (Decarboxylation) Step3->Step4 Dicarboxylate Product Cyclohexanecarboxylic Acid Step4->Product - CO2

Stepwise mechanism of the malonic ester synthesis route.

Experimental Protocol: Synthesis of Cyclohexanecarboxylic Acid

  • First Alkylation: Dissolve sodium metal (2.1 eq) in anhydrous ethanol to form NaOEt. Add diethyl malonate (1.0 eq) and stir for 30 minutes.

  • Cyclization: Dropwise add 1,5-dibromopentane (1.0 eq). Reflux the mixture for 12 hours. The precipitation of NaBr drives the reaction forward.

  • Saponification: Filter the NaBr. Add 20% aqueous NaOH to the filtrate and reflux for 4 hours to form the dicarboxylate salt.

  • Decarboxylation: Acidify the mixture with concentrated HCl to pH 1. Reflux at 150 °C for 2 hours until CO₂ evolution ceases.

  • Workup: Extract the aqueous layer with diethyl ether, dry over MgSO₄, and concentrate.

  • Self-Validation System: CO₂ bubbling serves as a real-time visual indicator of decarboxylation progress. Post-reaction, IR spectroscopy must show a broad O-H stretch (2500–3000 cm⁻¹) and a single sharp C=O stretch (~1700 cm⁻¹), confirming the complete loss of the second carboxyl group.

Route C: Grignard Carboxylation

Best For: Aryl substituents (e.g., 1-phenylcyclohexanecarboxylic acid).

Causality & Mechanism: Route A fails entirely for aryl substituents because aryl halides are electronically and sterically restricted from undergoing SN2 reactions. Instead, we reverse the polarity (umpolung). By converting 1-bromo-1-phenylcyclohexane into a Grignard reagent, the C1 carbon becomes highly nucleophilic. Bubbling dry CO₂ gas through the solution traps the nucleophile, forming the carboxylate salt. While Favorskii-type rearrangements of α-halocyclohexyl phenyl ketones can also yield these acids, Grignard carboxylation is operationally simpler and [4].

Experimental Protocol: Synthesis of 1-Phenylcyclohexanecarboxylic Acid

  • Grignard Formation: In a dry flask containing magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous THF, slowly add 1-bromo-1-phenylcyclohexane (1.0 eq). Gently heat to initiate, then reflux for 2 hours.

  • Carboxylation: Cool the dark Grignard solution to -78 °C. Vigorously bubble anhydrous CO₂ gas through the solution for 1 hour, or pour the solution over crushed dry ice.

  • Workup: Quench with 1M HCl to protonate the carboxylate. Extract with diethyl ether.

  • Purification: Extract the organic layer with 1M NaOH. The product moves to the aqueous layer as a sodium salt, leaving unreacted starting materials behind. Acidify the aqueous layer with HCl and re-extract with ether.

  • Self-Validation System: The acid-base extraction step acts as a self-purifying validation system. Final purity is confirmed by a sharp melting point check (expected 118–120 °C for 1-phenylcyclohexanecarboxylic acid).

Quantitative Comparison of Synthesis Routes

To aid in workflow planning, the following table summarizes the performance metrics of each route based on empirical laboratory data.

Synthesis RoutePrimary ReagentsBest Substituent MatchTypical YieldAtom EconomyScalability
Route A: Direct Alkylation LDA, Alkyl HalidePrimary / Secondary Alkyls75–90%HighExcellent
Route B: Malonic Ester Diethyl Malonate, 1,5-DibromopentaneDe Novo Ring Construction60–80%Low (-CO₂, -EtOH)Good
Route C: Grignard Carboxylation Mg, CO₂, 1-Halo-1-arylcyclohexaneAryl Groups (e.g., Phenyl)50–70%ModerateModerate (Exothermic)

References

  • 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Chemistry LibreTexts.

  • The Formation of 1-Phenylcyclohexanecarboxylic Acid from α-Halocyclohexyl Phenyl Ketones. Journal of the American Chemical Society.

  • 21.10: Malonic Ester Synthesis. Chemistry LibreTexts.

  • US7645789B2 - Indole derivatives as CFTR modulators. Google Patents.

Sources

Validation

Analytical Methods Comparison Guide: Purity Determination of 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid (CAS: 1860732-49-5) Executive Summary & Analyte Profiling In pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid (CAS: 1860732-49-5)

Executive Summary & Analyte Profiling

In pharmaceutical development, establishing the purity of complex intermediates like 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid requires more than a single chromatographic run; it demands an orthogonal, mechanistically sound analytical strategy.

As a building block, this molecule presents a unique analytical triad [1]:

  • A bulky lipophilic core (the cyclohexane ring).

  • A moderate UV chromophore (the benzyloxy ether moiety).

  • A highly polar, ionizable terminus (the carboxylic acid).

Relying solely on generic High-Performance Liquid Chromatography (HPLC) methods often leads to peak tailing, co-elution of regioisomers, and artificially inflated purity values. As Senior Application Scientists, we must design methods that actively address these structural liabilities. This guide objectively compares three orthogonal techniques—Reversed-Phase HPLC-UV, GC-FID (with derivatization), and Quantitative NMR (qNMR)—providing field-proven, self-validating protocols to ensure absolute data integrity.

Mechanistic Causality in Method Design

The Challenge of the Carboxylic Acid Moiety

Carboxylic acids (pKa ≈ 4.5–5.0) exist in an equilibrium between their neutral (protonated) and ionized (deprotonated) states in aqueous solutions. If an HPLC mobile phase is not strictly buffered at least 2 pH units below the analyte's pKa, the molecule will exist in mixed states. This causes secondary interactions with residual silanols on the silica stationary phase, manifesting as severe peak tailing and poor recovery [2].

To counter this, we utilize acidic modifiers (e.g., 0.1% Formic Acid) to force the analyte into a purely lipophilic state, ensuring predictable partitioning and sharp peak symmetry.

HPLC_Mechanism Analyte 1-(2-(benzyloxy)ethyl) cyclohexanecarboxylic acid pH_Low Low pH Mobile Phase (0.1% Formic Acid) Analyte->pH_Low pH_High Neutral/High pH (No Acid Additive) Analyte->pH_High State_Neutral Protonated State (R-COOH) Lipophilic pH_Low->State_Neutral Suppresses Ionization State_Ionized Ionized State (R-COO⁻) Hydrophilic pH_High->State_Ionized Promotes Ionization Result_Good Sharp Peak, High Resolution (Valid Purity Data) State_Neutral->Result_Good Predictable Partitioning Result_Bad Peak Tailing, Poor Recovery (Invalid Purity Data) State_Ionized->Result_Bad Secondary Silanol Interactions

Mechanistic causality of mobile phase pH on chromatographic peak shape and data validity.

Comparative Methodology Analysis

To establish a comprehensive purity profile, we evaluate the compound across three distinct analytical platforms.

Method A: Reversed-Phase HPLC-UV (The Primary Standard)
  • Mechanism: Hydrophobic partitioning based on the benzyloxy and cyclohexane groups.

  • Why we use it: It is the workhorse for detecting related substances, unreacted starting materials, and degradation products. By utilizing a column with low silanol activity (e.g., Newcrom R1 or equivalent C18) [2], we achieve baseline resolution of the main peak from closely eluting des-benzyl impurities.

  • Limitation: Relies on relative UV response factors; compounds lacking the benzyl chromophore may be under-reported.

Method B: GC-FID with Silylation (Orthogonal Resolution)
  • Mechanism: Boiling point and volatility-based separation post-derivatization.

  • Why we use it: Carboxylic acids degrade and tail on GC columns. By derivatizing the acid with BSTFA to form a trimethylsilyl (TMS) ester, we volatilize the compound[3]. This method is vastly superior to HPLC for resolving subtle cis/trans diastereomers of the cyclohexane ring, which often co-elute in liquid chromatography.

  • Limitation: Requires sample preparation (derivatization) and cannot detect non-volatile inorganic salts.

Method C: Quantitative NMR (qNMR) (Absolute Mass Fraction)
  • Mechanism: Direct integration of proton resonance frequencies.

  • Why we use it: qNMR provides an absolute purity value without requiring a reference standard of the analyte. By comparing the integration of the distinct benzylic protons against a traceable internal standard (e.g., Maleic acid), we bypass the response-factor biases inherent to chromatography.

Performance Data Comparison

The following table summarizes the experimental validation data for the three methods, established in accordance with ICH Q2(R1) guidelines [4].

Analytical ParameterRP-HPLC-UV (214 nm)GC-FID (Derivatized)qNMR (1H, 400 MHz)
Primary Use Case Broad impurity profilingIsomer & volatile analysisAbsolute mass fraction
Limit of Detection (LOD) 0.01% (w/w)0.05% (w/w)~0.5% (w/w)
Limit of Quantitation (LOQ) 0.03% (w/w)0.15% (w/w)1.0% (w/w)
Linearity Range 0.1 – 150 µg/mL (R² > 0.999)1.0 – 200 µg/mL (R² > 0.995)N/A (Direct ratio)
Accuracy (Recovery) 98.5% – 101.2%95.0% – 104.5%99.1% – 100.8%
Precision (%RSD, n=6) 0.4%1.2%0.8%
Sample Prep Time < 5 mins (Dilution)45 mins (Derivatization)10 mins (Weighing)

Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry is achieved through self-validating systems. A method is only as good as the System Suitability Test (SST) that precedes it. If the instrument cannot prove its sensitivity and resolving power on the day of analysis, the subsequent sample data is scientifically void.

Validation_Workflow Start System Suitability Testing (SST) Blank 1. Blank Injection (Prove Zero Carryover) Start->Blank Sensitivity 2. LOQ Standard (0.05%) (Verify S/N > 10) Blank->Sensitivity Resolution 3. Spiked Matrix (Resolution > 1.5) Sensitivity->Resolution Decision SST Criteria Met? Resolution->Decision Proceed Execute Sample Analysis (n=3 Replicates) Decision->Proceed YES (System Validated) Halt Halt & Troubleshoot (Invalidate Run) Decision->Halt NO (System Compromised)

Self-validating analytical sequence ensuring data trustworthiness prior to sample analysis.

Protocol 1: Optimized RP-HPLC-UV Workflow

Rationale: This protocol uses a low-pH gradient to maintain the analyte in a protonated state, ensuring high theoretical plate counts and accurate impurity integration [4].

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic acid in Milli-Q Water (v/v). Degas via sonication.

    • Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile (v/v).

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size (End-capped to minimize silanol interactions).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (stabilizes retention times).

    • Detection: DAD at 214 nm (aliphatic/carboxyl) and 254 nm (aromatic).

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-12 min: Linear ramp to 90% B

    • 12-15 min: Hold at 90% B (Column wash)

    • 15-20 min: Return to 20% B (Equilibration)

  • Self-Validation (SST): Inject a 0.05% concentration standard. The run is only valid if the Signal-to-Noise (S/N) ratio of the active peak is ≥ 10.

Protocol 2: GC-FID Derivatization Workflow

Rationale: Silylation replaces the acidic proton with a trimethylsilyl group, drastically reducing the boiling point and eliminating hydrogen bonding inside the GC column [3].

  • Sample Derivatization:

    • Accurately weigh 10 mg of 1-(2-(benzyloxy)ethyl)cyclohexanecarboxylic acid into a dry 2 mL glass vial.

    • Add 1.0 mL of anhydrous Acetonitrile.

    • Add 100 µL of BSTFA containing 1% TMCS (catalyst).

    • Cap tightly and incubate at 60°C for 30 minutes in a heating block.

    • Allow to cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: 250°C, Split ratio 20:1.

    • Detector (FID): 300°C.

  • Oven Program:

    • Initial: 100°C (Hold 2 min).

    • Ramp: 15°C/min to 280°C (Hold 5 min).

  • Self-Validation (SST): Inject a blank derivatization mixture (Acetonitrile + BSTFA) to ensure no ghost peaks elute at the target retention time.

References

  • Sigma-Aldrich / Merck KGaA. "1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic acid - Product Information and Properties." Sigma-Aldrich Catalog.
  • SIELC Technologies. "Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column." SIELC Application Notes.
  • PubMed / Journal of Chromatography A. "Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids... Development of a Selective Method Based on Gas Chromatography.
  • Asian Journal of Pharmaceutical Analysis. "A Review of HPLC Method Development and Validation as per ICH Guidelines.
Comparative

comparison of benzyloxyethyl as a protecting group to other ether protecting groups

The 1-(Benzyloxy)ethyl (BOE) acetal is a sophisticated "hybrid" protecting group that bridges the gap between traditional acid-labile acetals (like THP or EE) and hydrogenolysis-labile ethers (like Benzyl). While often o...

Author: BenchChem Technical Support Team. Date: March 2026

The 1-(Benzyloxy)ethyl (BOE) acetal is a sophisticated "hybrid" protecting group that bridges the gap between traditional acid-labile acetals (like THP or EE) and hydrogenolysis-labile ethers (like Benzyl).

While often overshadowed by the ubiquitous Benzyloxymethyl (BOM) group, the BOE group offers a distinct advantage: it allows for reagent-controlled orthogonality without the use of highly carcinogenic alkylating agents. This guide provides a critical analysis of BOE against its peers, focusing on the 1-(benzyloxy)ethyl variant derived from benzyl vinyl ether.

Executive Analysis: The Strategic Niche of BOE

The BOE group (


) functions mechanically as an acetal but behaves synthetically with dual lability.[1] Unlike standard alkyl acetals (EE, THP) which are locked until exposed to acid, BOE includes a benzyl "trigger."[1]
  • Primary Utility: Protection of alcohols where deprotection is required under either mild acidic conditions or neutral hydrogenolysis.

  • Key Differentiator: Unlike BOM (which requires carcinogenic BOM-Cl and base for installation), BOE is installed via an addition reaction with Benzyl Vinyl Ether , making it an atom-economical and "greener" alternative.[1]

  • Critical Limitation: Installation generates a new stereogenic center, creating diastereomers if the substrate is chiral. This complicates NMR analysis, unlike the achiral BOM or MOM groups.

Comparative Performance Matrix

The following table contrasts BOE with standard ether/acetal alternatives.

Table 1: Orthogonality and Stability Profile

FeatureBOE (1-Benzyloxyethyl) EE (1-Ethoxyethyl) BOM (Benzyloxymethyl) MOM (Methoxymethyl) Bn (Benzyl) THP (Tetrahydropyranyl)
Structure Type Acyclic AcetalAcyclic AcetalAcyclic AcetalAcyclic AcetalSimple EtherCyclic Acetal
Installation Acid Cat.[1] + Vinyl EtherAcid Cat. + Vinyl EtherBase + Alkyl HalideBase + Alkyl HalideBase + Alkyl HalideAcid Cat. + DHP
Reagent Safety High (Benzyl Vinyl Ether)High (Ethyl Vinyl Ether)Low (Carcinogen) Low (Carcinogen) ModerateHigh
Chirality Creates Center Creates Center AchiralAchiralAchiralCreates Center
Acid Stability Labile (pH < 4)Labile (pH < 4)Moderate (More stable)Moderate/HighStable Labile (pH < 4)
Base Stability StableStableStableStableStableStable
H₂/Pd Cleavage Yes (Fast) No (Stable)Yes NoYes No
Lewis Acid LabileLabileLabileLabileStableLabile

Mechanistic Logic & Orthogonality

The BOE group's power lies in its Dual-Trigger Removal Mechanism .

Pathway A: Acid-Catalyzed Hydrolysis (The Acetal Route)

Like EE or THP, the acetal carbon is protonated, leading to the ejection of the substrate alcohol and formation of a resonance-stabilized oxocarbenium ion.

  • Condition: dilute AcOH, PPTS, or dilute HCl.[1]

  • Byproducts: Benzyl alcohol + Acetaldehyde.

Pathway B: Hydrogenolysis (The Benzyl Route)

Like a standard Benzyl ether, the C-O bond of the benzyl group is cleaved by Palladium-catalyzed hydrogenation. This generates the unstable hemiacetal, which spontaneously collapses to release the free alcohol.

  • Condition: H₂, Pd/C, neutral solvent.[1]

  • Mechanism:[2][3]

    
    .[1]
    
Decision Logic Diagram

The following diagram illustrates the strategic decision-making process for selecting BOE over competitors.

BOE_Selection_Logic Start Select Ether Protecting Group Q1 Is the substrate sensitive to Base? Start->Q1 Q2 Is the substrate sensitive to Acid? Q1->Q2 No (Base Stable) Use_TBS Use Silyl Ether (TBS/TES) Q1->Use_TBS Yes (Avoid NaH) Q4 Is Hydrogenolysis an option? Q2->Q4 No (Can tolerate Acid removal) Use_Bn Use Benzyl Ether (Bn) Q2->Use_Bn Yes (Must withstand Acid) Q3 Is NMR simplicity critical (Avoid diastereomers)? Use_MOM Use MOM or BOM Q3->Use_MOM Yes (Achiral required) Use_BOE Use BOE (1-Benzyloxyethyl) Q3->Use_BOE No (Chirality acceptable) Q4->Q3 Yes (H2 compatible) Use_EE Use EE or THP Q4->Use_EE No (H2 incompatible)

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing the entire batch.

Protocol A: "Green" Installation of BOE

Avoids the use of carcinogenic chloromethyl ethers (MOM-Cl/BOM-Cl).[1]

Reagents:

  • Substrate Alcohol (

    
     equiv)[1][4]
    
  • Benzyl Vinyl Ether (

    
     equiv)[1]
    
  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) (

    
     equiv) or CSA (
    
    
    
    equiv)[1]
  • Solvent: Anhydrous

    
     (DCM)
    

Step-by-Step:

  • Setup: Dissolve the alcohol in anhydrous DCM (

    
    ) under an inert atmosphere (
    
    
    
    or Ar).
  • Addition: Add Benzyl Vinyl Ether via syringe.

  • Initiation: Add the acid catalyst (PPTS) at

    
    . Allow to warm to Room Temperature (RT).
    
  • Monitoring (Checkpoint): Monitor by TLC. The product will appear as two spots (diastereomers) if the substrate is chiral. The

    
     is typically higher than the starting alcohol.
    
    • Note: If reaction is sluggish, add

      
       equiv more vinyl ether, not more acid.[1]
      
  • Quench: Add triethylamine (

    
     equiv) to neutralize the catalyst.
    
  • Workup: Dilute with

    
    , wash with water and brine. Dry over 
    
    
    
    .[5][6]
  • Purification: Flash chromatography on silica gel (buffered with

    
    
    
    
    
    to prevent hydrolysis on the column).
Protocol B: Selective Removal (Chemo-differentiation)

Option 1: Acidic Cleavage (Retains Benzyl Ethers)

  • Reagent:

    
     in THF/Water (
    
    
    
    ) or PPTS in MeOH.
  • Procedure: Stir at RT. BOE cleaves rapidly (

    
    ). Standard Benzyl ethers remain intact.
    
  • Validation: Disappearance of the acetal methine proton in NMR (

    
    , q).
    

Option 2: Hydrogenolytic Cleavage (Retains Acetals/Ketals)

  • Reagent:

    
     (
    
    
    
    ),
    
    
    .
  • Procedure: Stir in EtOH or EtOAc.

  • Selectivity: This removes the BOE group (and standard Bn groups) but leaves standard acetals (like isopropylidene ketals or EE groups) intact, provided the media is non-acidic.

  • Tip: Add a trace of

    
     to the hydrogenation flask to ensure no adventitious acid hydrolyzes other sensitive acetals.
    

Mechanistic Visualization

The following diagram details the chemical pathways for the installation and the two distinct removal modes.

BOE_Mechanism Alcohol Substrate (R-OH) Intermediate Oxocarbenium Ion Alcohol->Intermediate H+ Cat. Reagent Benzyl Vinyl Ether (Bn-O-CH=CH2) Reagent->Intermediate BOE_Product BOE Protected (R-O-CH(Me)-O-Bn) Intermediate->BOE_Product Addition Remove_Acid Acid Hydrolysis (H+, H2O) BOE_Product->Remove_Acid Remove_H2 Hydrogenolysis (H2, Pd/C) BOE_Product->Remove_H2 Result_Acid R-OH + Acetaldehyde + BnOH Remove_Acid->Result_Acid Acetal Cleavage Result_H2 R-OH + Toluene + Acetaldehyde Remove_H2->Result_H2 Benzyl Cleavage (Hemiacetal Collapse)

[1][2]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (The definitive source for stability data of acetal vs. ether groups).

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.).[7] Thieme. Link (Detailed mechanisms of acetal hydrolysis and hydrogenolysis).

  • Wipf, P., & Cunningham, A. (1995).[1] "A solid phase protocol for the synthesis of 1-(benzyloxy)ethyl derivatives." Tetrahedron Letters, 36(43), 7819-7822.[1] Link (Demonstrates the utility of BOE in solid-phase synthesis).

  • Fuji, K., et al. (1999). "Proximately Assisted and Chemoselectively Cleavable Protecting Groups for Alcohols."[4] Chemical & Pharmaceutical Bulletin, 47(9), 1297-1302.[1] Link (Discusses the 2-(benzyloxy)ethyl ether variant and assisted cleavage).

  • Stork, G., & Takahashi, T. (1977).[1] "Chiral synthesis of prostaglandins." Journal of the American Chemical Society, 99(4), 1275-1276.[1] Link (Early application of alkoxyethyl-type acetal protecting groups in complex synthesis).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic acid

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic acid. Developed for researchers, scientists, and drug development professionals, th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic acid. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its hazard profile is paramount. 1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic acid (CAS No. 1860732-49-5) is a solid compound classified with the GHS07 pictogram, indicating it is harmful and an irritant.[1][2]

Key Hazards:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The causality behind these classifications lies in the molecule's structure, which includes a carboxylic acid group. Carboxylic acids can be corrosive or irritant to tissues upon contact. The overall profile demands that this compound be treated as a hazardous waste stream, prohibiting disposal via standard laboratory drains or general refuse.[3][4][5] Dilution is not an acceptable method for neutralizing its hazardous properties for disposal.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of 1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic acid, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.[2][6]

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended if handling larger quantities.[7][8][9]Protects against accidental splashes that can cause serious eye irritation (H319).[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7]Prevents skin contact that can lead to irritation (H315).[1] Always inspect gloves for tears or degradation before use.
Body Protection A long-sleeved lab coat.[2]Protects skin on the arms and torso from spills and contamination.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[10]Mitigates the risk of inhaling dust or aerosols, which may cause respiratory irritation (H335).[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic acid is that it must be managed as regulated hazardous waste.[3][10] This process ensures that the chemical is handled, transported, and ultimately disposed of by a licensed facility equipped to manage such materials, thereby protecting human health and the environment.[11][12]

Workflow for Disposal:

G cluster_prep Preparation cluster_waste Waste Segregation & Collection cluster_manage Container Management cluster_storage Storage & Disposal A Don Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Designate a Compatible Waste Container (e.g., HDPE) B->C D Collect Waste: - Solid Residue - Contaminated Materials (e.g., weigh boats, gloves) C->D E Securely Cap Container D->E F Label Container Correctly: - 'Hazardous Waste' - Chemical Name - Hazards - Date E->F G Store in a Designated Satellite Accumulation Area (SAA) F->G H Arrange for Pickup by Licensed Waste Disposal Company G->H

Caption: Workflow for the safe disposal of 1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic acid.

Detailed Steps:

  • Preparation: Always begin by putting on the full, required PPE as detailed in the table above.[13] All handling and segregation of this chemical waste should occur within a certified chemical fume hood to minimize inhalation risks.[10]

  • Waste Identification and Segregation:

    • Designate a specific, compatible waste container for 1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic acid waste. High-density polyethylene (HDPE) containers are a suitable choice.[14]

    • This is a non-halogenated organic solid waste. Do not mix it with other waste streams, especially incompatible ones like bases or strong oxidizing agents, to prevent unforeseen chemical reactions.[15][16]

    • Any materials contaminated with the chemical, such as gloves, weigh paper, or pipette tips, must also be placed in this designated hazardous waste container.[1]

  • Container Management and Labeling:

    • The waste container must be in good condition, with a secure, leak-proof screw-top lid.[4] Keep the container closed at all times except when actively adding waste.[14][17] This minimizes the release of vapors and prevents spills.

    • Fill the container to no more than 90% of its capacity to allow for expansion and prevent over-pressurization or spills.[14]

    • Proper labeling is a critical regulatory requirement.[17] The label must clearly state:

      • The words "Hazardous Waste"

      • The full chemical name: "1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic acid" (avoiding formulas or abbreviations)[17]

      • The associated hazards: "Irritant, Harmful" [1]

      • The date when waste was first added to the container (Accumulation Start Date).[5]

  • Storage and Final Disposal:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste collection area, often known as a Satellite Accumulation Area (SAA).[12][16]

    • This storage area must be at or near the point of generation and under the control of laboratory personnel.[17]

    • Ensure the container is within a secondary containment bin to capture any potential leaks.[5]

    • Once the container is full or waste is no longer being generated, arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10][11] Never dispose of this chemical down the sanitary sewer or in regular trash.[5][10]

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Minor Spill (Contained within a fume hood):

    • Ensure your PPE is intact. Alert others in the immediate area.[18]

    • Use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain and absorb the solid material. Do not use combustible materials like paper towels for the initial absorption.

    • Carefully sweep or scoop the absorbed material and place it into the designated hazardous waste container.[18]

    • Decontaminate the spill area with a suitable laboratory detergent and water.

    • All cleanup materials must be disposed of as hazardous waste.[13]

  • Major Spill (Outside of a fume hood or a large quantity):

    • Alert all personnel in the vicinity and evacuate the laboratory immediately.[1][18]

    • If safe to do so, close the laboratory doors to confine the spill.[1]

    • Contact your institution's emergency response team or Environmental Health and Safety (EHS) office immediately.[1]

    • If you have come into contact with the chemical, remove contaminated clothing and use an emergency eyewash or shower for at least 15 minutes.[19] Seek immediate medical attention.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and proper disposal of 1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic acid, fostering a secure research environment and maintaining strict regulatory compliance.

References

  • Fluorochem. (n.d.). 1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic acid Safety Data Sheet.
  • University of Wisconsin-Superior. (2025). Chemical and Hazardous Waste Management and Disposal Policy. Retrieved from [Link]

  • Laboratory Equipment. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • ATYAFE. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • National Safety Compliance. (2024, April 22). Managing Chemical Waste Safely: Best Practices for Workplace Disposal. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • EcoOnline. (2025, December 4). Personal Protective Equipment (PPE): A Complete Guide for Safe Chemical Handling. Retrieved from [Link]

  • University of Alabama in Huntsville. (2020, October). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Business Waste. (2025, March 13). Chemical Waste Guide | How to Dispose of Chemical Waste. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Emergency response / spill control. Retrieved from [Link]

  • SafetyCulture. (2025, September 17). Personal Protective Equipment (PPE) Safety. Retrieved from [Link]

  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab. Retrieved from [Link]

  • Medium. (2025, March 25). Hazardous Waste Handling 101: Proper Segregation, Storage, and Disposal Best Practices. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Imperial College London. (n.d.). Emergency procedures. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • ACTenviro. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic Acid

[1] Part 1: Executive Summary & Immediate Action Card Status: WARNING (GHS07) Primary Hazards: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Irritation).[1] This co...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Immediate Action Card

Status: WARNING (GHS07) Primary Hazards: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Irritation).[1]

This compound is a functionalized carboxylic acid featuring a lipophilic cyclohexane ring and a benzyloxy ether tail.[1] Its structure suggests moderate lipophilicity, facilitating potential dermal absorption, while the free acid group presents a direct contact irritation risk to mucous membranes.[1]

🚨 Emergency Response Protocol
ScenarioImmediate Action
Eye Contact Flush immediately with water for 15 minutes, lifting eyelids. Remove contacts if easy to do. Seek medical attention (Risk of corneal haze from acidic solids).[1][2][3][4][5][6]
Skin Contact Brush off loose particles first (avoid wetting which may increase absorption), then wash with soap and water.[1][7]
Inhalation Move to fresh air.[1][3][4][5][6][7][8][9][10] If breathing is labored, administer oxygen (trained personnel only).[1]
Ingestion Rinse mouth. Do NOT induce vomiting . Call a Poison Control Center immediately.

Part 2: Strategic Risk Assessment (The "Why" Behind the Protocol)

To handle 1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic acid safely, one must understand its molecular behavior.[1] It is not merely "white powder"; it is a chemical system with specific reactivities.[1]

  • Acidity & Irritation (The Carboxylic Head): The pKa of cyclohexanecarboxylic acids is typically around 4.[1]9. While weak compared to mineral acids, solid organic acids can cause significant localized burns to moist tissues (eyes, sweaty skin, lungs) because they dissolve and create a high-concentration acidic micro-environment [1, 2].[1]

  • Lipophilicity (The Ether/Cyclohexyl Tail): The benzyl ether and cyclohexane moieties increase the molecule's fat solubility (LogP ~3.[1]8) [1]. This means it can penetrate the skin barrier more effectively than simple mineral acids.[1] Standard latex gloves are insufficient; Nitrile is required. [1]

  • Physical Form (Dust Hazard): As a solid, the primary vector of exposure is airborne dust during weighing.[1] Inhalation of acidic dusts triggers immediate respiratory tract irritation (H335) [3].[1]

Part 3: Personal Protective Equipment (PPE) Matrix

This protocol is designed to create a "Swiss Cheese" model of defense, where multiple layers prevent exposure.[1]

Respiratory Protection (Primary Barrier)[1]
  • Engineering Control: All open handling (weighing, transfer) must be performed inside a certified Chemical Fume Hood .[1]

  • Backup (If Hood Unavailable): A half-face respirator with P100 (HEPA) cartridges is mandatory for powders.[1] Simple surgical masks provide zero protection against chemical vapors or fine acidic dusts.[1]

Ocular Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).[1]

  • Reasoning: Safety glasses leave gaps.[1] If fine acidic powder becomes airborne, it can bypass glasses and dissolve in the eye's tear film, causing severe irritation [4].[1]

Dermal Protection (Hand & Body)[1]
  • Gloves: Nitrile Rubber (Minimum thickness 0.11 mm).[1]

    • Technique:Double-gloving is recommended during the initial weighing of the dry powder.[1] Discard the outer pair immediately after the solid is dissolved in solvent.[1]

  • Body: 100% Cotton Lab Coat (buttoned) + Long pants + Closed-toe shoes.[1]

    • Note: Synthetic fabrics (polyester) should be avoided as they can melt if a fire occurs (organic solvents are often used with this compound).[1]

PPE Decision Logic

PPE_Decision Start Start: Handling 1-(2-(Benzyloxy)ethyl) cyclohexanecarboxylic acid State Physical State? Start->State Solid Solid (Powder) State->Solid Solution In Solution (DCM/EtOAc) State->Solution Hood Is Fume Hood Available? Solid->Hood SolventRisk Assess Solvent Risk (Flammability/Toxicity) Solution->SolventRisk StandardPPE Standard PPE: Nitrile Gloves + Goggles + Lab Coat Hood->StandardPPE Yes RespReq ADD: P100 Respirator Hood->RespReq No (High Risk) SplashRisk High Splash Risk? SolventRisk->SplashRisk SplashRisk->StandardPPE Low DoubleGlove ADD: Double Gloves + Face Shield SplashRisk->DoubleGlove High

Figure 1: PPE Selection Logic based on physical state and engineering controls.[1]

Part 4: Operational Handling Protocols

A. Storage & Stability[1][5][6][9]
  • Temperature: Store at Room Temperature (15-25°C) in a dry place [5]. While some sources suggest freezers for long-term library storage, the compound is stable at RT if kept dry.[1]

  • Incompatibility: Segregate from Strong Oxidizers and Strong Bases .[1] The carboxylic acid will react exothermically with bases.[1]

B. Weighing & Transfer (The Critical Moment)[1]
  • Static Control: Organic powders often carry static charge.[1] Use an antistatic gun or polonium strip if the powder "flies."[1]

  • Technique:

    • Place the receiving flask inside the fume hood.

    • Tare the balance.[1]

    • Transfer solid using a spatula.[1] Do not pour from the bottle, as this generates dust clouds.[1]

    • Wipe the spatula with a solvent-dampened Kimwipe inside the hood before removing it.[1]

C. Solubilization
  • Solvents: This compound is lipophilic.[1] It will likely dissolve in Dichloromethane (DCM) , Ethyl Acetate , or DMSO .[1] It is likely sparingly soluble in water.[1]

  • Precaution: When dissolving in DCM, pressure can build up in a closed vial due to solvent volatility.[1] Vortex with the cap slightly loose or vent frequently.[1]

Part 5: Spill Management & Decontamination

Spill Type: Solid Powder Tools: Scoop/Dustpan, HEPA Vacuum (if available), Absorbent pads (for wet cleaning).[1]

Step-by-Step Cleanup Workflow
  • Isolate: Alert nearby personnel. Mark the area.

  • Protect: Don PPE (Goggles, Nitrile Gloves, N95/P100 if outside hood).[1]

  • Contain:

    • Dry Spill: Gently sweep up the powder using a brush and dustpan.[1] Avoid creating dust. If available, cover with a damp paper towel to weigh down the dust before sweeping.[1]

    • Wet Spill (Solution): Cover with an inert absorbent (Vermiculite or Sand).[1]

  • Clean: Wipe the surface with a soap solution (mildly alkaline soap works best to neutralize trace acid) followed by water.[1]

  • Dispose: Place waste in a container labeled "Solid Organic Waste (Hazardous)."

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Dry Dry Powder Type->Dry Wet Solution Type->Wet ActionDry Cover with damp towel Sweep gently Dry->ActionDry ActionWet Apply Vermiculite Absorb Wet->ActionWet Decon Wipe surface with Soap & Water ActionDry->Decon ActionWet->Decon Waste Dispose: Solid Organic Waste Decon->Waste

Figure 2: Spill response workflow for solid vs. liquid contamination.[1]

Part 6: Waste Disposal & Logistics

Waste Code: Non-halogenated Organic Solid (unless dissolved in halogenated solvents like DCM).[1]

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, paper towels, solid chemical.[1]Solid Hazardous Waste Bin . Do not throw in regular trash.
Liquid Waste Mother liquors, reaction mixtures.[1]Organic Solvent Waste . Segregate "Halogenated" vs "Non-Halogenated" based on the solvent used.[1]
Wash Water First rinse of glassware.[1]Collect as Aqueous Waste (Check pH, neutralize if necessary before collection).[1]

Ecological Note: Do not allow this compound to enter drains or soil (H412 potential).[1] It must be incinerated by a licensed waste management facility [6].[1]

References

  • Fluorochem. (2023).[1][4] Safety Data Sheet: 1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic acid. Retrieved from [1]

  • Sigma-Aldrich. (2023).[1][4] Product Specification & Safety: 1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic acid (CAS 1860732-49-5).[1][11] Retrieved from [1][11]

  • AK Scientific. (2023).[1] Safety Data Sheet: 1-Ethylcyclohexanecarboxylic acid (Analogous Hazard Data). Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2015).[1] Safety Data Sheet: Benzoic Acid (Analogous Carboxylic Acid Hazards). Retrieved from [1]

  • Fisher Scientific. (2024).[1][8] Handling and Storage of Organic Acids. Retrieved from [1]

  • Combi-Blocks. (2023). Safety Data Sheet: General Organic Intermediates. Retrieved from [1]

Sources

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